molecular formula C19H25NO4 B7791046 Tetramethrin CAS No. 66525-27-7

Tetramethrin

Cat. No.: B7791046
CAS No.: 66525-27-7
M. Wt: 331.4 g/mol
InChI Key: CXBMCYHAMVGWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethrin is a potent synthetic pyrethroid insecticide with the molecular formula C19H25NO4 and a molecular weight of 331.41 g/mol . It is a white crystalline solid with a pyrethrum-like odor and low water solubility . As a Type I pyrethroid, its primary mechanism of action is the disruption of the insect nervous system by binding to and prolonging the activation of voltage-gated sodium channels, leading to paralysis and death . This specific action makes it a valuable compound for neurotoxicology research. While initially used against pests in agriculture, public health, and households, current scientific interest in this compound revolves around its environmental fate and biodegradation . Recent studies highlight its value in bioremediation research, demonstrating that certain microbial strains, such as the fungal strain Neocosmospora sp. AF3 and the bacterial strain Gordonia cholesterolivorans A16, can utilize this compound as a sole carbon source . Key metabolic intermediates in its breakdown include N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide, chrysanthemic acid, and tetrahydrophthalimide, providing insight into its degradation pathway . Researchers value this compound for studying the kinetics of pesticide degradation, microbial metabolism, and for developing bioremediation strategies for pyrethroid-contaminated environments . This product is intended for research use only (RUO) and is strictly not for personal, household, or agricultural use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBMCYHAMVGWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Record name TETRAMETHRIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18231
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TETRAMETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0334
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name d-TETRAMETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032649
Record name Tetramethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6032649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tetramethrin appears as colorless crystals with slight odor. Non corrosive. Used as an insecticide., Colorless crystals; [CAMEO], COLOURLESS CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., YELLOW OR BROWN VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.
Record name TETRAMETHRIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18231
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tetramethrin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1868
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TETRAMETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0334
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name d-TETRAMETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

180-190 °C at 0.1 mm Hg
Record name TETRAMETHRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6738
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Methanol (53 g/kg), hexane (20 g/kg), xylene (1 g/kg), acetone, toluene., In acetone, ethanol, methanol, hexane, n-octanol all >2 g/100 mL, In water, 1.83 mg/L at 25 °C., Solubility in water: none
Record name TETRAMETHRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6738
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAMETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0334
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name d-TETRAMETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.108 at 20 °C/20 °C, 1.11 g/cm³, Relative density (water = 1): 1.1
Record name TETRAMETHRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6738
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAMETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0334
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name d-TETRAMETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.00000708 [mmHg], 7.1X10-6 mm Hg at 30 °C, Vapor pressure, Pa at 20 °C:, Vapor pressure, Pa at 20 °C: 10
Record name Tetramethrin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1868
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TETRAMETHRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6738
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAMETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0334
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name d-TETRAMETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

White crystalline solid, Colorless crystals

CAS No.

7696-12-0, 66525-27-7
Record name TETRAMETHRIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18231
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tetramethrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7696-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethrin [INN:ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007696120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neopinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066525277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13752
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetramethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6032649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethrin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.829
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAMETHRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z72930Q46K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TETRAMETHRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6738
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAMETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0334
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name d-TETRAMETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

68-70 °C, MP: 60-80 °C /Technical/, 60-80 °C
Record name TETRAMETHRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6738
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAMETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0334
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

Tetramethrin's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of tetramethrin, a Type I pyrethroid insecticide, on voltage-gated sodium channels (VGSCs). By leveraging electrophysiological data and molecular studies, this document elucidates the kinetic and conformational changes induced by this compound, offering a comprehensive resource for researchers in neuroscience, toxicology, and pharmacology.

Core Mechanism of Action

This compound, like other pyrethroids, primarily targets voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][2][3][4][5] The fundamental action of this compound is to modify the gating kinetics of these channels, leading to their prolonged opening. This is achieved by inhibiting both the deactivation and inactivation processes of the channel, which results in a persistent influx of sodium ions. This sustained depolarization leads to nerve hyperexcitability, repetitive firing, and ultimately, paralysis in insects.

This compound is classified as a Type I pyrethroid, which characteristically lacks an α-cyano group in its structure. This structural feature distinguishes its effects from Type II pyrethroids, such as deltamethrin, which typically induce a much longer-lasting channel opening. While both types of pyrethroids prolong the sodium current, the kinetic effects of this compound are comparatively more transient.

Quantitative Effects on Sodium Channel Kinetics

The interaction of this compound with VGSCs has been quantified through various electrophysiological studies. These studies reveal significant alterations in channel gating properties, including activation, inactivation, and deactivation.

ParameterOrganism/PreparationChannel TypeThis compound ConcentrationObserved EffectReference
Activation Crayfish Giant AxonVoltage-dependent Na+ channels10⁻⁸ - 10⁻⁹ MVoltage dependence of activation shifted by 10-20 mV in the hyperpolarizing direction.
Rat Dorsal Root Ganglion NeuronsTTX-sensitive & TTX-resistantNot specifiedNot the major target; activation mechanism is affected.
Inactivation Crayfish Giant AxonVoltage-dependent Na+ channels10⁻⁸ - 10⁻⁹ MMarkedly slowed inactivation with a time course of 1-5 seconds.
Honeybee Antennal Lobe NeuronsVoltage-gated Na+ channels10 µMAccelerated cumulative inactivation of the sodium current peak.
Deactivation (Tail Current) Crayfish Giant AxonVoltage-dependent Na+ channels10⁻⁸ - 10⁻⁹ MLarge and prolonged sodium tail current with a decay time course of 20-600 msec.
Honeybee Antennal Lobe NeuronsVoltage-gated Na+ channels10 µMInduced a prominent tail current, but with a faster decay compared to cypermethrin or permethrin.
Rat Hippocampal NeuronsSingle Na+ channels10 µMModified channels exhibited shorter openings compared to deltamethrin-modified channels.
Peak Current Amplitude Honeybee Antennal Lobe NeuronsVoltage-gated Na+ channels10 µMSignificantly reduced the peak sodium current amplitude by 6 ± 11% on the first depolarization.

State-Dependent Binding and Use-Dependency

The action of pyrethroids, including this compound, can be state-dependent, meaning their binding affinity may differ for the resting, open, or inactivated states of the sodium channel. Evidence suggests that many pyrethroids preferentially bind to the open state of the channel.

While some pyrethroids exhibit a strong use-dependent effect, where repeated channel activation enhances their modulatory action, the effect with this compound is less pronounced compared to Type II pyrethroids like deltamethrin. This is attributed to the faster kinetics of this compound-modified channels, which leads to less accumulation of modified channels during repetitive stimulation. In honeybee antennal lobe neurons, an unexpected decrease in the tail current was observed with this compound upon repetitive stimulation, contrasting with the use-dependent increase seen with cypermethrin.

Experimental Protocols

The investigation of this compound's effects on VGSCs primarily relies on electrophysiological techniques, most notably the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the summed activity of all sodium channels in the cell membrane of a neuron.

  • Preparation: Cultured neurons (e.g., rat dorsal root ganglion or honeybee antennal lobe neurons) are used.

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.

  • Voltage Protocol for Studying Use-Dependency:

    • A holding potential of -80 mV or -100 mV is typically used to keep the channels in a resting state.

    • To elicit currents, depolarizing pulses are applied. For example, a 3 ms depolarization to -10 mV can be used.

    • To assess use-dependency, a train of depolarizing pulses (e.g., 10 pulses) is applied.

  • Solutions: The external solution typically contains physiological concentrations of ions, with blockers for potassium and calcium channels to isolate the sodium current. The internal pipette solution contains a high concentration of a cation (like Cs⁺) to block outward potassium currents and a sodium salt.

  • Data Analysis: The peak inward current, the late current at the end of the depolarization, and the tail current upon repolarization are measured before and after the application of this compound.

Single-Channel Patch-Clamp

This method allows for the recording of currents from a single sodium channel, providing detailed information about its gating behavior.

  • Preparation: An inside-out patch configuration is often used, where a small patch of the membrane is excised with the intracellular side facing the bath solution. This allows for the application of substances to the intracellular side of the channel.

  • Recording: The patch is held at a specific potential, and depolarizing steps are applied to induce channel opening.

  • Data Analysis: The duration of individual channel openings is measured. In the presence of this compound, the open time of the channel is prolonged compared to control conditions.

Visualizations

Signaling Pathway of this compound Action

Tetramethrin_Action_Pathway cluster_channel_states VGSC States cluster_effects Effects of this compound Binding cluster_consequences Physiological Consequences This compound This compound OpenState Open State This compound->OpenState Preferential Binding VGSC Voltage-Gated Sodium Channel (VGSC) ClosedState Closed (Resting) State OpenState->ClosedState Deactivation InactivatedState Inactivated State OpenState->InactivatedState Inactivation Effect1 Inhibition of Deactivation Effect2 Inhibition of Inactivation ClosedState->OpenState Activation InactivatedState->ClosedState Repolarization ProlongedNaCurrent Prolonged Na+ Current MembraneDepolarization Persistent Membrane Depolarization ProlongedNaCurrent->MembraneDepolarization RepetitiveFiring Repetitive Neuronal Firing MembraneDepolarization->RepetitiveFiring Neurotoxicity Neurotoxicity & Paralysis RepetitiveFiring->Neurotoxicity

Caption: Signaling pathway of this compound's action on voltage-gated sodium channels.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_treatment Treatment cluster_analysis Data Analysis CellCulture Neuronal Cell Culture Pipette Prepare Patch Pipette Seal Form Gigaseal Pipette->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell VoltageProtocol Apply Voltage-Clamp Protocol WholeCell->VoltageProtocol ControlRecording Record Control Na+ Currents VoltageProtocol->ControlRecording Applythis compound Apply this compound ControlRecording->Applythis compound TreatmentRecording Record Na+ Currents in presence of this compound Applythis compound->TreatmentRecording MeasureParams Measure Current Parameters (Peak, Late, Tail) TreatmentRecording->MeasureParams Compare Compare Control vs. This compound MeasureParams->Compare Quantify Quantify Kinetic Changes Compare->Quantify

Caption: Experimental workflow for analyzing this compound's effects using patch-clamp.

Logical Relationships of this compound's Effects

Logical_Relationships cluster_channel_interaction Channel Interaction cluster_kinetic_effects Kinetic Effects cluster_electrophysiological_manifestations Electrophysiological Manifestations cluster_neuronal_outcome Neuronal Outcome This compound This compound Application Binding Binds to VGSC (Preferentially Open State) This compound->Binding SlowsDeactivation Slows Deactivation Binding->SlowsDeactivation SlowsInactivation Slows Inactivation Binding->SlowsInactivation ShiftActivation Hyperpolarizing Shift in Activation Binding->ShiftActivation LowerPeak Reduced Peak Current (in some preparations) Binding->LowerPeak TailCurrent Generation of Large Tail Current SlowsDeactivation->TailCurrent LateCurrent Increased Late (Non-inactivating) Current SlowsInactivation->LateCurrent Hyperexcitability Neuronal Hyperexcitability TailCurrent->Hyperexcitability LateCurrent->Hyperexcitability LowerPeak->Hyperexcitability

Caption: Logical relationships of this compound's effects on sodium channels.

Conclusion

This compound exerts its neurotoxic effects by profoundly altering the gating kinetics of voltage-gated sodium channels. Its primary mechanism involves the stabilization of the open state of the channel, leading to a prolonged sodium influx that disrupts normal neuronal signaling. The quantitative differences in its effects on activation, inactivation, and deactivation, as detailed in this guide, underscore the specific molecular interactions between this Type I pyrethroid and the channel protein. The provided experimental frameworks and visualizations offer a foundational understanding for future research into pyrethroid toxicology and the development of novel insecticides or therapeutic agents targeting sodium channels.

References

The Genesis of a Household Protector: A Technical Guide to the Discovery and History of Tetramethrin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethrin, a first-generation synthetic pyrethroid, has been a cornerstone of household insect control for decades, prized for its rapid knockdown effect on a wide range of pests. Its discovery in 1964 by a team of scientists at Sumitomo Chemical in Japan marked a significant milestone in the development of safer and more effective insecticides.[1][2][3][4][5] This technical guide provides a comprehensive overview of the discovery, history, and foundational science of this compound, including its synthesis, mechanism of action, and insecticidal efficacy, tailored for a scientific audience.

The Quest for a Better Pyrethroid: Discovery and History

The development of this compound was born out of the intensive research efforts in the mid-20th century to create synthetic analogs of natural pyrethrins, the insecticidal compounds found in chrysanthemum flowers. While effective, natural pyrethrins were expensive to produce and unstable in light and air. The first commercially successful synthetic pyrethroid, allethrin, was synthesized in 1949, paving the way for further innovation.

In the early 1960s, a team at Sumitomo Chemical, including Takeaki Kato, Kenzo Ueda, and Keimei Fujimoto, embarked on a project to develop a new synthetic pyrethroid with superior knockdown capabilities. Their research culminated in the synthesis of this compound in 1964. The key innovation in their approach was the novel alcohol moiety used in the esterification process. This breakthrough led to a compound with a remarkably fast paralytic action on insects, a defining characteristic of this compound.

The initial findings were published in the journal Agricultural and Biological Chemistry in 1964 in a paper titled "New insecticidally active chrysanthemates". Further details of the synthesis and properties were also disclosed in Japanese patent JP39018142B.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is achieved through the esterification of chrysanthemic acid with 3,4,5,6-tetrahydrophthalimidomethyl alcohol. The following provides a generalized experimental protocol based on the principles outlined in the foundational research.

Materials:

  • Chrysanthemoyl chloride (the acid chloride of chrysanthemic acid)

  • N-(Hydroxymethyl)-3,4,5,6-tetrahydrophthalimide

  • Anhydrous pyridine or other suitable tertiary amine base

  • Anhydrous organic solvent (e.g., benzene, toluene)

  • Sodium carbonate solution

  • Sodium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(Hydroxymethyl)-3,4,5,6-tetrahydrophthalimide in an anhydrous organic solvent.

  • Addition of Base: Add an equimolar amount of anhydrous pyridine to the solution to act as a hydrogen chloride scavenger.

  • Esterification: Slowly add an equimolar amount of chrysanthemoyl chloride to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours to ensure the completion of the esterification reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic solution successively with a dilute sodium carbonate solution to remove any unreacted acid chloride and pyridine hydrochloride, followed by a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

  • Isolation of this compound: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to obtain this compound of high purity.

This protocol outlines the fundamental steps for the laboratory synthesis of this compound. Industrial production processes have been optimized for yield and cost-effectiveness.

Insecticidal Efficacy: Quantitative Analysis

This compound is renowned for its rapid knockdown effect, particularly against flying insects. Its efficacy is typically quantified by determining the median lethal dose (LD50) and the median knockdown time (KT50). The following tables summarize the comparative toxicity of this compound and other pyrethroids against common insect pests.

InsecticideLD50 (µg/g)
Blattella germanica (German Cockroach)
This compoundData not available in a comparable format
Deltamethrin8.56
CypermethrinData not available in a comparable format
Aedes aegypti (Yellow Fever Mosquito)
This compoundData not available in a comparable format
Permethrin16.88 (susceptible strain)
AllethrinData not available in a comparable format
Musca domestica (House Fly)
This compoundData not available in a comparable format
PermethrinData not available in a comparable format
DeltamethrinData not available in a comparable format
Beta-cypermethrinData not available in a comparable format
InsecticideKT50 (minutes)
Blattella germanica (German Cockroach)
This compoundData not available in a comparable format
Cypermethrin240.37 (for a resistant strain)
DeltamethrinData not available in a comparable format
Permethrin + Propoxur5.68
Aedes aegypti (Yellow Fever Mosquito)
d-trans Allethrin (0.25%)7.59
Musca domestica (House Fly)
This compoundData not available in a comparable format

Note: KT50 values are highly dependent on the formulation and concentration used, as well as the insect strain's resistance level.

Mechanism of Action: Targeting the Insect Nervous System

This compound, like other Type I pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects. These channels are crucial for the propagation of nerve impulses.

Signaling Pathway and Experimental Workflow:

The primary action of this compound is to modify the gating kinetics of the sodium channels. It binds to the open state of the channel, prolonging the time it remains open and delaying its inactivation. This leads to a persistent influx of sodium ions, causing repetitive nerve discharges, hyperexcitation of the nervous system, paralysis (knockdown), and ultimately, death of the insect.

The following diagram illustrates the mechanism of action of this compound on the voltage-gated sodium channel.

Tetramethrin_Mechanism cluster_neuron Insect Neuron cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Nerve_Impulse Nerve Impulse (Action Potential) Na_channel->Nerve_Impulse Prolonged Na+ influx Nerve_Impulse->Nerve_Impulse Repetitive Firing Repolarization Membrane Repolarization Nerve_Impulse->Repolarization Inhibited Paralysis Paralysis & Death Nerve_Impulse->Paralysis This compound This compound This compound->Na_channel Binds to open channel

Mechanism of this compound's Neurotoxicity.

Experimental Protocol for Electrophysiological Analysis:

The effect of this compound on insect sodium channels is typically studied using the two-electrode voltage-clamp (TEVC) technique with Xenopus laevis oocytes as an expression system.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the insect voltage-gated sodium channel of interest

  • Two-electrode voltage-clamp amplifier and data acquisition system

  • Microelectrodes (filled with 3 M KCl)

  • Perfusion system

  • Oocyte recording chamber

  • Bathing solution (e.g., ND96)

  • This compound stock solution (in DMSO)

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Surgically harvest oocytes from a female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with the cRNA encoding the insect sodium channel and incubate for 2-5 days to allow for protein expression.

  • Electrophysiological Recording:

    • Place a single oocyte in the recording chamber and perfuse with the bathing solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

  • Voltage Protocol and Data Acquisition:

    • Apply a series of depolarizing voltage steps to elicit sodium currents. A typical protocol would be to step the voltage from the holding potential to various test potentials (e.g., from -60 mV to +60 mV in 10 mV increments).

    • Record the resulting sodium currents.

  • Application of this compound:

    • After obtaining a stable baseline recording, perfuse the oocyte with the bathing solution containing the desired concentration of this compound.

    • Repeat the voltage-step protocol to record the sodium currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak sodium current amplitude and the time course of current decay (inactivation).

    • Analyze the tail currents upon repolarization to assess the effect on channel deactivation.

    • Compare the current characteristics before and after the application of this compound to quantify its effects on channel gating.

The following diagram illustrates the typical workflow for a two-electrode voltage-clamp experiment.

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Inject Inject Insect Sodium Channel cRNA Oocyte_Harvest->cRNA_Inject Incubate Incubate for Protein Expression cRNA_Inject->Incubate Mount_Oocyte Mount Oocyte in Recording Chamber Incubate->Mount_Oocyte Impale Impale with Two Microelectrodes Mount_Oocyte->Impale Voltage_Clamp Voltage Clamp at Holding Potential Impale->Voltage_Clamp Baseline Record Baseline Sodium Currents Voltage_Clamp->Baseline Apply_this compound Apply this compound Baseline->Apply_this compound Record_Treated Record Sodium Currents with this compound Apply_this compound->Record_Treated Analyze_Data Analyze Current Kinetics & Amplitude Record_Treated->Analyze_Data Conclusion Determine Effect on Channel Gating Analyze_Data->Conclusion

Two-Electrode Voltage-Clamp Experimental Workflow.

Conclusion

The discovery of this compound was a pivotal moment in the history of synthetic insecticides. Its unique chemical structure bestowed upon it a potent and rapid knockdown effect, making it an invaluable tool for controlling household pests. The foundational research into its synthesis and mechanism of action has not only provided a means of protecting public health but has also contributed significantly to our understanding of insect neurophysiology and the development of subsequent generations of pyrethroids. This technical guide serves as a testament to the ingenuity of its creators and the enduring impact of their scientific contributions.

References

An In-depth Technical Guide on the Stereoisomers of Tetramethrin and Their Biological Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethrin is a broad-spectrum, non-systemic Type I pyrethroid insecticide known for its rapid knockdown effect on various insect pests.[1] As a synthetic analog of the natural pyrethrins, this compound targets the nervous system of insects, leading to paralysis and death.[2][3] Structurally, this compound is an ester of chrysanthemic acid and possesses two chiral centers, resulting in the existence of four stereoisomers. The commercial product is typically a racemic mixture of these isomers.[4][5] It is well-established that the biological activity of pyrethroids is highly dependent on their stereochemistry, with some isomers exhibiting significantly greater insecticidal potency than others. This guide provides a comprehensive technical overview of the stereoisomers of this compound, their differential biological potencies, the experimental protocols for their analysis, and their mechanism of action.

Stereoisomers of this compound

This compound is a mixture of four stereoisomers due to the presence of two chiral centers in the cyclopropane ring of the chrysanthemic acid moiety. The commercial formulation is typically a racemic mixture with a cis:trans isomer ratio of approximately 1:4. The four stereoisomers are:

  • (1R,3R)-trans-tetramethrin, also known as (+)-trans-tetramethrin

  • (1S,3S)-trans-tetramethrin, also known as (-)-trans-tetramethrin

  • (1R,3S)-cis-tetramethrin, also known as (+)-cis-tetramethrin

  • (1S,3R)-cis-tetramethrin, also known as (-)-cis-tetramethrin

The (1R)-isomers are generally the most biologically active.

Biological Potency of this compound Stereoisomers

The insecticidal activity of this compound is not equally distributed among its four stereoisomers. The potency is significantly influenced by the spatial arrangement of the molecule.

Data Presentation

Precise, comparative quantitative data for all four isolated stereoisomers of this compound is sparse in publicly available literature. However, the relative potency has been established through various studies. The (1R)-isomers are known to be the most potent, with the (1R,trans)-isomer exhibiting the highest insecticidal activity, followed by the (1R,cis)-isomer. The (1S)-isomers are considered to be significantly less active or inactive.

To illustrate the concept of differential insecticidal activity among pyrethroid stereoisomers, the following table presents data for the related pyrethroid, permethrin. This serves as an example of the expected differences in potency.

Table 1: Illustrative Insecticidal Activity of Permethrin Isomers against Houseflies (Musca domestica) (Topical Application)

StereoisomerRelative Toxicity Index
(1R,trans)-permethrin100
(1R,cis)-permethrin200
(1S,trans)-permethrin<1
(1S,cis)-permethrin<1

This table is for illustrative purposes to demonstrate the concept of differential isomer activity and does not represent data for this compound.

Table 2: Relative Potency of this compound Isomers

StereoisomerRelative Insecticidal Potency
(1R,trans)-tetramethrin++++ (Most Active)
(1R,cis)-tetramethrin+++
(1S,trans)-tetramethrin+
(1S,cis)-tetramethrin+

This table represents a qualitative summary based on available literature.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

This compound, like other Type I pyrethroids, exerts its neurotoxic effects by targeting the voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects. These channels are crucial for the initiation and propagation of action potentials.

This compound binds to the open state of the VGSCs, prolonging the influx of sodium ions into the neuron. This leads to a state of hyperexcitability, characterized by repetitive neuronal firing, which results in paralysis (knockdown) and ultimately, the death of the insect. The differential potency of the stereoisomers is attributed to their varying affinities and binding efficiencies to the sodium channel protein.

G Signaling Pathway of this compound Action This compound This compound (Active Stereoisomers) VGSC Voltage-Gated Sodium Channel (Open State) This compound->VGSC Binds to Na_Influx Prolonged Influx of Sodium Ions (Na+) VGSC->Na_Influx Causes Hyperexcitability Neuronal Hyperexcitability Na_Influx->Hyperexcitability Leads to Paralysis Paralysis (Knockdown) Hyperexcitability->Paralysis Results in Death Insect Death Paralysis->Death

Caption: Mechanism of this compound's neurotoxic action.

Experimental Protocols

The following sections provide detailed methodologies for the separation and biological evaluation of this compound stereoisomers.

Chiral Separation of this compound Stereoisomers by HPLC

Objective: To separate the four stereoisomers of this compound from a racemic mixture for individual analysis.

Principle: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) to differentially interact with the enantiomers of a chiral molecule, leading to their separation.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like CHIRALPAK®)

  • HPLC-grade n-hexane

  • HPLC-grade ethanol

  • HPLC-grade isopropanol

  • This compound standard

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane, ethanol, and isopropanol. A common starting ratio for pyrethroid separation is 90:5:5 (v/v/v). The mobile phase should be filtered through a 0.45 µm filter and degassed.

  • Sample Preparation: Dissolve a known amount of the this compound standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: Polysaccharide-based chiral column (e.g., amylose or cellulose derivatives).

    • Mobile Phase: Isocratic elution with the prepared hexane/ethanol/isopropanol mixture.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample onto the column and record the chromatogram. The four stereoisomers should elute as separate peaks. The elution order will depend on the specific chiral stationary phase used.

  • Fraction Collection: For preparative separation, collect the eluent corresponding to each peak in separate vials.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under a gentle stream of nitrogen to obtain the isolated stereoisomers.

Assessment of Biological Potency: Topical Application Bioassay

Objective: To determine the median lethal dose (LD50) of each this compound stereoisomer against a target insect species (e.g., housefly, Musca domestica).

Principle: A known dose of the insecticide is applied directly to the dorsal thorax of the insect, and the mortality is assessed after a specific time period.

Materials:

  • Isolated this compound stereoisomers

  • Acetone (analytical grade)

  • Microsyringe or microapplicator

  • Susceptible strain of adult houseflies (3-5 days old)

  • Holding cages with food and water

  • Carbon dioxide for anesthesia

Protocol:

  • Preparation of Dosing Solutions: Prepare a series of dilutions for each stereoisomer in acetone. The concentration range should be chosen to produce mortality between 10% and 90%. A preliminary range-finding test may be necessary.

  • Insect Anesthesia: Anesthetize a batch of houseflies with carbon dioxide.

  • Topical Application: Using a microapplicator, apply a 0.5 µL droplet of a dosing solution to the dorsal thorax of each anesthetized fly. A control group should be treated with acetone only.

  • Holding and Observation: Place the treated flies in holding cages (25 flies per cage) with access to a sugar-water solution. Maintain the cages at a constant temperature (e.g., 25°C) and humidity.

  • Mortality Assessment: Record the number of dead or moribund flies at 24 hours post-treatment. Flies that are unable to move in a coordinated manner when prodded are considered dead.

  • Data Analysis: Analyze the dose-response data using probit analysis to calculate the LD50 value for each stereoisomer.

Electrophysiological Analysis: Whole-Cell Patch-Clamp

Objective: To characterize the effects of this compound stereoisomers on the kinetics of voltage-gated sodium channels in isolated neurons.

Principle: The patch-clamp technique allows for the measurement of ionic currents through individual channels in the cell membrane.

Instrumentation and Reagents:

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulator

  • Glass micropipettes

  • Isolated insect neurons (e.g., from the central nervous system of cockroaches)

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

Protocol:

  • Neuron Preparation: Isolate and culture neurons from the target insect.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Solution Composition:

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Gigaohm Seal Formation: Under microscopic observation, bring the micropipette into contact with the membrane of a neuron and apply gentle suction to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Voltage-Clamp Protocol:

    • Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure all sodium channels are in the resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

    • Record the resulting currents before and after perfusion of the bath with a known concentration of a this compound stereoisomer.

  • Data Analysis: Analyze the current traces to determine the effect of the stereoisomer on sodium channel kinetics, such as the slowing of inactivation and the presence of a tail current upon repolarization.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound stereoisomers.

G Experimental Workflow for this compound Stereoisomer Analysis cluster_0 Separation and Isolation cluster_1 Biological and Electrophysiological Assays cluster_2 Data Analysis and Interpretation Racemic Racemic this compound HPLC Chiral HPLC Separation Racemic->HPLC Isomers Isolated Stereoisomers (1R-trans, 1R-cis, 1S-trans, 1S-cis) HPLC->Isomers Bioassay Insect Bioassays (e.g., Topical Application) Isomers->Bioassay PatchClamp Patch-Clamp Electrophysiology Isomers->PatchClamp LD50 LD50 Calculation (Probit Analysis) Bioassay->LD50 Kinetics Sodium Channel Kinetics Analysis PatchClamp->Kinetics Potency Determination of Relative Potency LD50->Potency Kinetics->Potency

Caption: A logical workflow for the analysis of this compound stereoisomers.

Conclusion

The biological potency of the insecticide this compound is intrinsically linked to its stereochemistry. The (1R)-isomers, particularly (1R,trans)-tetramethrin, are the primary contributors to its insecticidal activity through their action on voltage-gated sodium channels. A thorough understanding of the differential activity of each stereoisomer is crucial for the development of more effective and potentially safer insecticidal formulations. The experimental protocols outlined in this guide provide a framework for the separation, characterization, and biological evaluation of this compound stereoisomers, enabling further research into their structure-activity relationships and optimization for pest control applications.

References

A Deep Dive into the Neurotoxic Mechanisms of Pyrethroids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the neurotoxic effects of Type I and Type II pyrethroids, tailored for researchers, scientists, and drug development professionals. It elucidates the differential mechanisms of action, summarizes key quantitative data, details experimental protocols, and visualizes the complex signaling pathways involved in pyrethroid-induced neurotoxicity.

Introduction: The Dichotomy of Pyrethroid Neurotoxicity

Pyrethroids, synthetic derivatives of the natural insecticide pyrethrum, are broadly classified into two distinct types based on their chemical structure and the resulting neurotoxicological syndromes. Type I pyrethroids lack an α-cyano group and typically induce the "T-syndrome," characterized by tremors, hypersensitivity, and ataxia. In contrast, Type II pyrethroids possess an α-cyano moiety and cause the more severe "CS-syndrome," which includes choreoathetosis, salivation, and seizures.[1][2][3][4] This fundamental difference in their chemical structure dictates their interaction with neuronal targets and underlies their distinct neurotoxic profiles.

Primary Target: The Voltage-Gated Sodium Channel

The primary molecular target for both Type I and Type II pyrethroids is the α-subunit of voltage-gated sodium channels (VGSCs).[5] By binding to the channel protein, pyrethroids modify its gating kinetics, leading to prolonged channel opening and persistent sodium influx. This disruption of normal sodium ion homeostasis results in membrane depolarization and neuronal hyperexcitability, the hallmark of pyrethroid poisoning.

However, the two types of pyrethroids affect VGSC kinetics differently:

  • Type I Pyrethroids: These compounds cause a moderate prolongation of the sodium current, leading to repetitive firing of neurons. This action is primarily responsible for the tremors and hyperexcitability characteristic of the T-syndrome.

  • Type II Pyrethroids: These pyrethroids induce a much more persistent prolongation of the sodium current, often lasting for hundreds of milliseconds. This leads to a sustained membrane depolarization that can ultimately cause a conduction block, resulting in paralysis. This profound effect on sodium channels is a key contributor to the severe symptoms of the CS-syndrome.

The interaction of pyrethroids with the voltage-gated sodium channel is a complex process involving specific binding sites. Resistance mutations in the VGSC gene often identify these binding sites, termed PyR1 and PyR2.

Visualizing the Primary Mechanism of Action

Pyrethroid_VGSC_Interaction cluster_membrane Neuronal Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Prolonged_Opening Prolonged Channel Opening VGSC->Prolonged_Opening Modifies gating Pyrethroid Pyrethroid (Type I or Type II) Pyrethroid->VGSC Binds to α-subunit Na_Influx Increased Na+ Influx Prolonged_Opening->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability

Caption: Interaction of pyrethroids with the voltage-gated sodium channel.

Secondary Targets and Their Role in Differential Neurotoxicity

While VGSCs are the primary target, the distinct poisoning syndromes produced by Type I and Type II pyrethroids suggest the involvement of other neuronal targets. These secondary targets are thought to contribute to the unique symptomology of each pyrethroid type.

Voltage-Gated Calcium Channels (VGCCs)

Several studies have investigated the effects of pyrethroids on VGCCs, with conflicting results. Some research suggests that Type I pyrethroids can inhibit certain types of VGCCs. For instance, the Type I pyrethroid allethrin has been shown to block T-type, L-type, and P/Q-type calcium channels with IC50 values around 7 µM. In contrast, some Type II pyrethroids have been reported to enhance calcium influx, potentially contributing to increased neurotransmitter release and the severe symptoms of the CS-syndrome. However, other studies indicate that the effects on VGCCs are secondary to the initial depolarization caused by VGSC modification. A study on neocortical neurons found that the calcium influx induced by nine different pyrethroids (both Type I and Type II) was blocked by the VGSC blocker tetrodotoxin (TTX), suggesting an indirect effect on calcium channels.

Voltage-Gated Chloride Channels (VGClCs)

The involvement of VGClCs as a secondary target for Type II pyrethroids has been a topic of investigation. It was initially proposed that the CS-syndrome could be partially explained by the inhibition of chloride channels by Type II compounds, which would further enhance neuronal excitability. However, subsequent research has shown that the correlation is not absolute. While some Type II pyrethroids like deltamethrin do inhibit chloride channels, others like esfenvalerate and λ-cyhalothrin do not. Conversely, the Type I pyrethroid bioallethrin has been shown to block these channels. This suggests that while chloride channel modulation may play a role for certain compounds, it is not the sole determinant of the Type II poisoning syndrome.

GABAa Receptors

The GABAa receptor, a ligand-gated chloride channel, is another potential target for pyrethroids, particularly Type II. Some studies have suggested that Type II pyrethroids can inhibit GABAa receptor function, which would lead to a reduction in inhibitory neurotransmission and contribute to the seizures seen in the CS-syndrome. However, the concentrations required to elicit this effect are generally higher than those needed to affect VGSCs, suggesting it may be a secondary effect at toxic doses.

Quantitative Comparison of Neurotoxic Effects

The following tables summarize the available quantitative data on the effects of Type I and Type II pyrethroids on their primary and secondary targets.

Table 1: Effects on Voltage-Gated Sodium Channels

ParameterType I PyrethroidsType II PyrethroidsReference(s)
Sodium Current Prolongation Moderate (milliseconds)Persistent (hundreds of milliseconds)
Effect on Neuronal Firing Repetitive firingSustained depolarization, potential conduction block

Table 2: Effects on Secondary Ion Channels

Ion ChannelType I PyrethroidsType II PyrethroidsReference(s)
Voltage-Gated Calcium Channels (VGCCs) Inhibition reported for some (e.g., Allethrin IC50 ~7µM)Enhancement of Ca2+ influx reported for some, often TTX-sensitive
Voltage-Gated Chloride Channels (VGClCs) Generally inactive, with some exceptions (e.g., Bioallethrin)Inhibition reported for some (e.g., Deltamethrin) but not all
GABAa Receptors Generally inactiveInhibition at high concentrations

Table 3: Neurotoxic Syndromes and Associated Symptoms

SyndromePyrethroid TypeKey SymptomsReference(s)
T-Syndrome Type ITremors, hypersensitivity, ataxia
CS-Syndrome Type IIChoreoathetosis, salivation, seizures

Downstream Signaling Pathways

The initial interaction of pyrethroids with ion channels triggers a cascade of downstream signaling events that contribute to the overall neurotoxic effect.

Calcium Homeostasis and Excitotoxicity

The prolonged depolarization caused by pyrethroids leads to excessive calcium influx, not only through VGCCs but also via the reversal of the Na+/Ca2+ exchanger. This disruption of calcium homeostasis can activate a number of deleterious pathways, including the activation of calpains and caspases, leading to apoptosis.

Oxidative Stress and Apoptosis

Pyrethroid-induced neuronal hyperexcitability can lead to mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS), resulting in oxidative stress. This, in turn, can trigger the endoplasmic reticulum (ER) stress pathway and ultimately lead to programmed cell death (apoptosis).

Visualizing Downstream Signaling

Downstream_Signaling Pyrethroid Pyrethroid (Type I or Type II) VGSC VGSC Prolonged Opening Pyrethroid->VGSC Depolarization Sustained Depolarization VGSC->Depolarization Ca_Influx ↑ Intracellular Ca2+ Depolarization->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Depolarization->Mitochondrial_Dysfunction Calpain_Caspase Calpain/Caspase Activation Ca_Influx->Calpain_Caspase Apoptosis Apoptosis Calpain_Caspase->Apoptosis ROS ↑ ROS (Oxidative Stress) Mitochondrial_Dysfunction->ROS ER_Stress ER Stress ROS->ER_Stress ER_Stress->Apoptosis

Caption: Downstream signaling pathways activated by pyrethroid exposure.

Key Experimental Protocols

Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To measure the effects of pyrethroids on the gating kinetics of specific ion channels (e.g., VGSCs, VGCCs) in isolated neurons.

Methodology:

  • Cell Preparation: Isolate and culture primary neurons (e.g., cortical, hippocampal, or dorsal root ganglion neurons) or use a suitable neuronal cell line.

  • Electrode Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ and fill with an appropriate internal solution containing ions that mimic the intracellular environment.

  • Giga-seal Formation: Gently bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the entire cell.

  • Voltage-Clamp Recordings: Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply voltage steps to elicit ion channel currents.

  • Pyrethroid Application: Perfuse the cell with an external solution containing the desired concentration of the pyrethroid.

  • Data Acquisition and Analysis: Record the changes in ion channel currents before and after pyrethroid application. Analyze parameters such as current amplitude, activation and inactivation kinetics, and tail currents.

Visualizing the Patch-Clamp Workflow

Patch_Clamp_Workflow Start Start Cell_Prep Neuron Preparation (Culture or Isolation) Start->Cell_Prep Electrode_Prep Micropipette Fabrication & Filling Cell_Prep->Electrode_Prep Giga_Seal Giga-seal Formation Electrode_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Rec Record Baseline Ion Channel Currents Whole_Cell->Baseline_Rec Pyrethroid_App Apply Pyrethroid Baseline_Rec->Pyrethroid_App Post_Rec Record Post-Application Ion Channel Currents Pyrethroid_App->Post_Rec Data_Analysis Data Analysis (Kinetics, Amplitude) Post_Rec->Data_Analysis End End Data_Analysis->End

Caption: A simplified workflow for patch-clamp electrophysiology experiments.

Synaptosome Preparation and Neurotransmitter Release Assay

Objective: To assess the effects of pyrethroids on neurotransmitter release from presynaptic nerve terminals.

Methodology:

  • Tissue Homogenization: Euthanize a rodent and rapidly dissect the brain region of interest (e.g., cortex, hippocampus) in ice-cold sucrose buffer. Homogenize the tissue using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.

    • Collect the supernatant and centrifuge at a higher speed (e.g., 15,000-20,000 x g for 20-30 minutes) to pellet the crude synaptosomal fraction.

  • Synaptosome Resuspension: Gently resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer).

  • Neurotransmitter Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-glutamate or [³H]-GABA) to allow for its uptake into synaptic vesicles.

  • Superfusion and Stimulation:

    • Transfer the loaded synaptosomes to a superfusion chamber.

    • Perfuse with buffer to establish a stable baseline of neurotransmitter release.

    • Apply a depolarizing stimulus (e.g., high potassium concentration) in the presence or absence of the pyrethroid.

  • Fraction Collection and Analysis: Collect the superfusate in fractions and measure the radioactivity in each fraction using liquid scintillation counting to quantify neurotransmitter release.

Functional Observational Battery (FOB)

Objective: To systematically assess the behavioral and physiological effects of pyrethroid exposure in whole animals.

Methodology:

  • Animal Dosing: Administer the pyrethroid to rodents (typically rats) via the intended route of exposure (e.g., oral gavage).

  • Observation Periods: Conduct observations at multiple time points post-dosing to capture the onset, peak, and duration of effects.

  • Systematic Assessment: A trained observer, blinded to the treatment groups, scores a range of endpoints, including:

    • Home Cage Observations: Posture, activity level, stereotyped behaviors.

    • Open Field Observations: Locomotor activity, gait, arousal level.

    • Neuromuscular Function: Grip strength, landing foot splay.

    • Sensorimotor Responses: Approach and touch responses, tail pinch response, auditory startle.

    • Autonomic Function: Salivation, lacrimation, body temperature.

  • Data Analysis: Analyze the scores for each endpoint to identify dose-dependent effects and characterize the neurotoxic syndrome.

Conclusion

The neurotoxicity of pyrethroids is a complex process with distinct mechanisms for Type I and Type II compounds. While both types primarily target voltage-gated sodium channels, their differential effects on channel kinetics, coupled with interactions with secondary targets, lead to the distinct T- and CS-syndromes. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued assessment of their safety and the development of potential therapeutic interventions for pyrethroid poisoning. This guide provides a foundational resource for researchers dedicated to advancing our knowledge in this critical area of neurotoxicology.

References

Physical and chemical properties of technical grade tetramethrin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Technical Grade Tetramethrin

Introduction

This compound is a potent, non-systemic, synthetic pyrethroid insecticide known for its rapid knockdown effect on a broad spectrum of insect pests.[1][2] As a Type I pyrethroid, it is a key active ingredient in numerous commercial formulations for indoor and public health applications, targeting pests such as flies, mosquitoes, and cockroaches.[1][3] Technical grade this compound is a mixture of stereoisomers, with the [1R,trans] and [1R,cis] isomers exhibiting the highest biological activity.[4] This guide provides a comprehensive overview of the core physical and chemical properties of technical grade this compound, detailed experimental protocols for its analysis, and visualizations of its mechanism of action and degradation pathways.

Chemical Identity

  • IUPAC Name: (1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

  • CAS Number: 7696-12-0

  • Molecular Formula: C₁₉H₂₅NO₄

  • Molecular Weight: 331.41 g/mol

  • Synonyms: Phthalthrin, Neo-Pynamin, Bioneopynamin, Multicide

Technical grade this compound is a racemic mixture of four stereoisomers, with a typical cis:trans isomer ratio of 1:4.

Physical and Chemical Properties

The physical and chemical properties of technical grade this compound are summarized in the tables below. These properties are crucial for formulation development, storage, and safety assessments.

Table 1: General Physical and Chemical Properties

PropertyDescriptionReferences
Appearance White to ivory crystalline solid or granules; technical grade can be a colorless to light yellow-brown solid.
Odor Slight, characteristic pyrethrum-like odor.
Physical State Solid at room temperature.

Table 2: Quantitative Physical Properties

PropertyValueReferences
Melting Point (°C) 60 - 80
Boiling Point (°C) 180 - 190 at 0.1 mmHg (13.3 Pa)
Density (g/cm³) 1.108 at 20°C
Vapor Pressure 9.46 x 10⁻¹ mPa (7.1 x 10⁻⁶ mmHg) at 30°C
Octanol-Water Partition Coefficient (log P) 4.73
Refractive Index (n_D) 1.5175 at 21.5°C

Table 3: Solubility Data

SolventSolubilityReferences
Water 1.83 - 4.6 mg/L at 25-30°C (Sparingly soluble)
Organic Solvents Soluble in acetone, ethanol, methanol, hexane, n-octanol, toluene, and xylene.
Methanol 53 g/kg
Hexane 20 g/kg
Xylene 1 kg/kg

Stability and Reactivity

Table 4: Stability and Reactivity Profile

ConditionStabilityReferences
Thermal Stability Stable when stored up to 50°C.
Light and Air Unstable and subject to degradation upon exposure to light (photolysis) and air.
pH/Hydrolysis Unstable under alkaline conditions, which cause rapid hydrolysis. The rate of hydrolysis increases with pH. A study showed a half-life of 2.5 years at pH 7, but only 91 days at pH 8.
Compatibility Compatible with most common insecticides and synergists. Incompatible with strong oxidizing agents, strong acids, and strong bases.
Shelf Life Has a shelf life of at least 3 years from the manufacturing date when kept in original sealed packaging and stored properly.
Decomposition When heated to decomposition, it emits toxic fumes of nitrogen oxides.

Mandatory Visualizations

Mechanism of Action: Sodium Channel Modulation

This compound exerts its insecticidal effect by acting as a neurotoxin. Like other Type I pyrethroids, it targets the voltage-gated sodium channels in the insect's nervous system. It binds to the channels, modifying their gating kinetics and causing them to remain open for an extended period. This leads to a prolonged influx of sodium ions, resulting in membrane depolarization, repetitive nerve firing, and eventual paralysis and death of the insect.

Tetramethrin_MoA cluster_neuron Neuron Membrane Na_channel Voltage-Gated Sodium Channel (Closed) Na_channel_open Sodium Channel (Open) Na_channel->Na_channel_open Normal Opening Na_ion_in Na+ (Inside) Na_channel_open->Na_channel Normal Closing Paralysis Paralysis & Knockdown Na_channel_open->Paralysis Causes Repetitive Firing Na_ion_out Na+ (Outside) Na_ion_out->Na_channel_open Prolonged Influx This compound This compound This compound->Na_channel_open Binds & Prevents Closing Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_channel Opens Channel

Caption: Mechanism of action of this compound on insect voltage-gated sodium channels.

Degradation Pathway: Hydrolysis

This compound is susceptible to hydrolysis, particularly under alkaline conditions. The primary degradation pathway involves the cleavage of the ester linkage, which is a critical step in its environmental breakdown. This process yields chrysanthemic acid and N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide. Further degradation can occur, breaking down these initial products.

Hydrolysis_Pathway cluster_products This compound This compound Ester_Cleavage Ester Hydrolysis (Alkaline Conditions) This compound->Ester_Cleavage Products Degradation Products Ester_Cleavage->Products Chrysanthemic_Acid Chrysanthemic Acid Ester_Cleavage->Chrysanthemic_Acid Imide_Derivative N-(hydroxymethyl)-3,4,5,6- tetrahydrophthalimide Ester_Cleavage->Imide_Derivative

Caption: Simplified hydrolysis degradation pathway of this compound.

Experimental Protocols

Analysis of Technical Grade this compound by Gas Chromatography (GC-FID)

This protocol outlines the method for determining the purity of technical grade this compound.

  • Objective: To quantify the active ingredient in a technical grade sample.

  • Principle: The sample is dissolved in a suitable solvent with an internal standard, separated by gas chromatography, and detected by a flame ionization detector (FID). The concentration is determined by comparing the peak area of this compound to that of the internal standard.

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary Column suitable for pyrethroid analysis (e.g., HP-5 or equivalent).

    • Data acquisition and processing system.

  • Reagents and Standards:

    • Acetone (analytical grade).

    • Tributoxyethyl phosphate or other suitable internal standard.

    • This compound analytical standard.

  • Procedure:

    • Standard Preparation: Accurately weigh a known amount of this compound analytical standard and the internal standard into a volumetric flask. Dissolve and dilute to volume with acetone.

    • Sample Preparation: Accurately weigh a sample of technical grade this compound and the same amount of internal standard into a volumetric flask. Dissolve and dilute to volume with acetone.

    • GC Conditions:

      • Injector Temperature: 250°C

      • Detector Temperature: 270°C

      • Oven Program: Isothermal or a temperature gradient program suitable for separating the isomers from impurities.

      • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Analysis: Inject equal volumes of the standard and sample solutions into the GC system.

    • Quantification: Identify the peaks corresponding to this compound isomers and the internal standard based on their retention times. Calculate the concentration of this compound in the sample using the response factor determined from the standard solution.

GC_Workflow start Start prep_sample Prepare Sample & Internal Standard in Acetone start->prep_sample prep_std Prepare Analytical Standard & Internal Standard in Acetone start->prep_std inject Inject into GC-FID prep_sample->inject prep_std->inject separation Chromatographic Separation (Capillary Column) inject->separation detection Detection by FID separation->detection data Data Acquisition & Peak Integration detection->data quant Quantify using Response Factor data->quant end End quant->end

Caption: Experimental workflow for the analysis of technical grade this compound via GC-FID.

Determination of Hydrolysis Rate

This protocol is designed to assess the stability of this compound in aqueous solutions at different pH levels.

  • Objective: To determine the hydrolysis rate constant and half-life of this compound as a function of pH.

  • Principle: this compound is dissolved in buffered aqueous solutions at various pH values (e.g., 5, 7, and 9) and maintained at a constant temperature. Aliquots are taken at specific time intervals, and the remaining concentration of this compound is determined using High-Performance Liquid Chromatography (HPLC).

  • Instrumentation:

    • HPLC system with a UV or Mass Spectrometry (MS) detector.

    • Reversed-phase C18 column.

    • Constant temperature incubator or water bath.

    • pH meter.

  • Reagents and Standards:

    • This compound analytical standard.

    • Acetonitrile (HPLC grade).

    • Purified water (HPLC grade).

    • Buffer solutions (pH 5, 7, 9).

  • Procedure:

    • Solution Preparation: Prepare sterile buffered aqueous solutions at the target pH values.

    • Incubation: Add a known concentration of this compound to each buffer solution. The concentration should be below its water solubility limit. Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

    • Sampling: At predetermined time intervals, withdraw an aliquot from each solution. The sampling frequency will depend on the expected degradation rate at each pH.

    • Analysis: Immediately analyze the aliquots by HPLC to determine the concentration of remaining this compound.

    • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The degradation is expected to follow pseudo-first-order kinetics. The rate constant (k) is the negative of the slope of this line. The half-life (t₁/₂) is calculated using the formula: t₁/₂ = ln(2) / k.

Conclusion

Technical grade this compound possesses a well-defined set of physical and chemical properties that are fundamental to its application as a fast-acting insecticide. Its high efficacy is balanced by its instability to light and alkaline conditions, which influences its formulation and environmental fate. The analytical methods described provide robust means for quality control and stability assessment, which are critical for researchers and professionals in the fields of drug development, toxicology, and environmental science.

References

Beyond the Sodium Channel: An In-depth Technical Guide to the Molecular Targets of Tetramethrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While the primary neurotoxic action of the Type I pyrethroid insecticide tetramethrin is the disruption of voltage-gated sodium channels, a growing body of evidence indicates a broader pharmacological profile. This technical guide delves into the molecular targets of this compound beyond its principal site of action, providing a comprehensive overview for researchers and professionals in toxicology and drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to facilitate a deeper understanding of this compound's off-target effects.

Voltage-Gated Calcium Channels (VGCCs)

Evidence suggests that this compound, like other Type I pyrethroids, can modulate the activity of voltage-gated calcium channels, particularly the T-type channels. While direct quantitative data for this compound is limited, studies on analogous compounds provide valuable insights.

Quantitative Data
CompoundChannel SubtypeEffectPotency (IC₅₀)Reference
This compoundT-type Ca²⁺ CurrentBlockadeNot specified[1]
AllethrinT-type (Caᵥ3.1)Blockade7.0 µM[2]
AllethrinL-type (Caᵥ1.2)Blockade6.8 µM[2]
AllethrinP/Q-type (Caᵥ2.1)Blockade6.7 µM[2]

Note: The effect of this compound on T-type calcium currents was noted in a review, citing an earlier study. Specific quantitative data from the original study was not available in the reviewed literature. Data for allethrin, another Type I pyrethroid, is provided for comparison.

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

Objective: To characterize the effect of this compound on voltage-gated calcium channel currents.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the desired Ca²⁺ channel subtype (e.g., Caᵥ3.1 for T-type channels).

Methodology:

  • Cell Culture: HEK-293 cells are cultured under standard conditions (DMEM, 10% FBS, 37°C, 5% CO₂).

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • The external solution contains (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 BaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH. Barium is used as the charge carrier to isolate calcium channel currents.

    • The internal pipette solution contains (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 0.3 Na₂GTP, and 10 HEPES, adjusted to pH 7.2 with CsOH.

  • Voltage Protocol:

    • To elicit T-type currents, cells are held at a holding potential of -100 mV. Test pulses of 300 ms duration are applied from -80 to +40 mV in 10 mV increments.

    • To assess voltage-dependence of inactivation, a 5-second prepulse to various potentials is applied before a test pulse to 0 mV.

  • Data Analysis:

    • Current-voltage (I-V) relationships are plotted.

    • Concentration-response curves are generated by applying increasing concentrations of this compound to determine the IC₅₀ value.

    • The effects on channel kinetics (activation, inactivation) are analyzed.

Signaling Pathway

The interaction of this compound with VGCCs is believed to be a direct blockade of the channel pore, thereby reducing calcium influx. However, some studies on other pyrethroids suggest an indirect effect on calcium homeostasis secondary to the disruption of sodium channels. The prolonged depolarization caused by sodium channel modification can lead to the opening of voltage-gated calcium channels.

VGCC_Pathway cluster_direct Direct Blockade This compound This compound vgsc Voltage-Gated Sodium Channel This compound->vgsc Inhibits Inactivation depolarization Prolonged Membrane Depolarization vgsc->depolarization vgcc Voltage-Gated Calcium Channel depolarization->vgcc Opens ca_influx Ca²⁺ Influx vgcc->ca_influx downstream Downstream Cellular Effects ca_influx->downstream tetramethrin_direct This compound vgcc_direct T-type VGCC tetramethrin_direct->vgcc_direct Blocks ca_influx_direct Reduced Ca²⁺ Influx vgcc_direct->ca_influx_direct

Proposed mechanisms of this compound's effect on calcium channels.

Voltage-Gated Chloride Channels (VGClCs)

While the primary focus of pyrethroid research has been on cation channels, some evidence points towards an interaction with voltage-gated chloride channels. This interaction appears to be more prominent with Type II pyrethroids, but some Type I compounds have also been shown to have an effect.

Quantitative Data

No direct quantitative data for this compound's interaction with VGClCs was identified in the reviewed literature. However, a study on a range of pyrethroids demonstrated that the Type I pyrethroid, bioallethrin, significantly decreased the open channel probability of voltage-gated maxi-chloride channels at a concentration of 10 µM.

Experimental Protocol: Excised Inside-Out Patch Clamp

Objective: To determine the effect of this compound on the open probability of single voltage-gated chloride channels.

Cell Line: Mouse neuroblastoma N1E-115 cells.

Methodology:

  • Cell Culture: N1E-115 cells are cultured and differentiated to enhance the expression of ion channels.

  • Patch Clamp Recording:

    • Single-channel currents are recorded from excised inside-out membrane patches.

    • The pipette and bath solutions are symmetrical and contain (in mM): 150 N-methyl-D-glucamine (NMDG)-Cl, 5 MgCl₂, 10 HEPES, adjusted to pH 7.4.

  • Voltage Protocol: The membrane patch is held at a potential of -40 mV.

  • Data Acquisition and Analysis:

    • Single-channel events are recorded and analyzed to determine the open probability (Pₒ).

    • The effect of this compound is assessed by perfusing the bath with a solution containing the desired concentration of the compound.

    • Changes in Pₒ before and after the application of this compound are statistically analyzed.

GABA-gated Chloride Channels

The interaction of pyrethroids with GABA-gated chloride channels (GABA-A receptors) is a known off-target effect, primarily associated with Type II pyrethroids. There is currently no direct evidence to suggest a significant interaction of this compound with this receptor complex.

Mitochondrial Complex I

Several studies have implicated mitochondrial dysfunction as a consequence of pyrethroid exposure. Specifically, inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain has been demonstrated for some pyrethroids.

Quantitative Data

No specific IC₅₀ value for this compound's inhibition of mitochondrial complex I was found. However, studies on other pyrethroids provide a strong indication of this potential off-target effect.

CompoundEffectPotency (IC₅₀)Reference
Permethrin (Type I)Inhibition of Complex I0.73 µM[3]
Cyhalothrin (Type II)Inhibition of Complex I0.57 µM
Experimental Protocol: High-Resolution Respirometry

Objective: To measure the effect of this compound on the activity of mitochondrial respiratory chain complexes.

Sample: Isolated rat liver mitochondria or permeabilized cells (e.g., HepG2).

Methodology:

  • Mitochondria Isolation/Cell Permeabilization: Mitochondria are isolated from fresh rat liver by differential centrifugation. Alternatively, cultured cells are treated with a digitonin-based buffer to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

  • Respirometry:

    • Oxygen consumption rates (OCR) are measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).

    • A substrate-uncoupler-inhibitor titration (SUIT) protocol is employed to assess the function of different parts of the electron transport chain.

  • Complex I Activity Assay:

    • Respiration is initiated by the addition of Complex I-linked substrates (e.g., pyruvate, malate, and glutamate).

    • The basal OCR is measured before and after the addition of this compound at various concentrations to determine its inhibitory effect.

    • Rotenone, a specific Complex I inhibitor, is added as a positive control.

  • Data Analysis: Concentration-response curves are generated to calculate the IC₅₀ of this compound for Complex I inhibition.

Signaling Pathway

Mitochondrial_Pathway cluster_etc Electron Transport Chain This compound This compound complex_i Mitochondrial Complex I This compound->complex_i Inhibits etc Electron Transport Chain ros Reactive Oxygen Species (ROS) complex_i->ros Leads to increased c1 Complex I atp ATP Production etc->atp Drives c3 Complex III c1->c3 c2 Complex II c2->c3 c4 Complex IV c3->c4

Inhibition of Mitochondrial Complex I by this compound.

Drug Transporters

A recent study has identified several human drug transporters as novel molecular targets of this compound. Inhibition of these transporters can lead to altered pharmacokinetics of co-administered drugs, potentially resulting in adverse drug reactions.

Quantitative Data
TransporterSubstrateEffectPotency (IC₅₀)
OATP1B1Estradiol-17β-glucuronideInhibition5.7 µM
MRP2E₂17βGInhibition65.5 µM
BCRPHoechst 33342Inhibition72.5 µM
MATE1TEAInhibition47.5 µM
OCT1TEAInhibition> 100 µM
OCT2TEAInhibition11.2 µM
Experimental Protocol: Vesicular Transport and Cellular Uptake Assays

Objective: To determine the inhibitory effect of this compound on the activity of various drug transporters.

Methodology (General Overview):

  • Cell Lines: HEK-293 or MDCK cells stably overexpressing the specific human transporter of interest (e.g., OATP1B1, MRP2, BCRP, MATE1, OCT1, OCT2).

  • Inhibition Assay:

    • For Uptake Transporters (OATP1B1, OCT1, OCT2): Cells are incubated with a known radiolabeled or fluorescent substrate of the transporter in the presence and absence of various concentrations of this compound. Intracellular accumulation of the substrate is measured.

    • For Efflux Transporters (MRP2, BCRP):

      • Vesicular Transport Assay: Membrane vesicles isolated from transporter-expressing cells are used. The uptake of a radiolabeled substrate into the vesicles in the presence of ATP is measured with and without this compound.

      • Cellular Accumulation/Efflux Assay: Cells are loaded with a fluorescent substrate. The efflux of the substrate from the cells is measured over time in the presence and absence of this compound.

  • Data Analysis: The reduction in substrate transport in the presence of this compound is used to calculate the IC₅₀ value.

Logical Relationship Diagram

Transporter_Inhibition cluster_transporters Drug Transporters This compound This compound oatp1b1 OATP1B1 This compound->oatp1b1 Inhibits mrp2 MRP2 This compound->mrp2 Inhibits bcrp BCRP This compound->bcrp Inhibits mate1 MATE1 This compound->mate1 Inhibits oct2 OCT2 This compound->oct2 Inhibits altered_pk Altered Pharmacokinetics of Co-administered Drugs oatp1b1->altered_pk mrp2->altered_pk bcrp->altered_pk mate1->altered_pk oct2->altered_pk adr Potential Adverse Drug Reactions altered_pk->adr

Inhibition of human drug transporters by this compound.

Conclusion

This technical guide highlights that the molecular interactions of this compound extend beyond its primary target, the voltage-gated sodium channel. While the in vivo toxicological significance of these off-target effects requires further investigation, the modulation of voltage-gated calcium channels, potential interaction with voltage-gated chloride channels, inhibition of mitochondrial complex I, and the significant inhibition of various drug transporters present a more complex toxicological profile for this compound. Researchers and drug development professionals should consider these alternative molecular targets in their risk assessments and in the design of new, more selective chemical entities. Further studies are warranted to elucidate the precise mechanisms and quantitative parameters of this compound's interactions with these non-sodium channel targets.

References

Methodological & Application

Application Note: Analysis of Pyrethroid Residues by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrethroids are a major class of synthetic insecticides derived from natural pyrethrins found in chrysanthemum flowers.[1][2][3] Their widespread use in agriculture, public health, and residential applications necessitates reliable methods for monitoring their residues in environmental and food matrices to ensure consumer safety and environmental protection.[2][4] Gas chromatography coupled with mass spectrometry (GC-MS), and particularly tandem mass spectrometry (GC-MS/MS), has become the preferred analytical technique due to its high sensitivity, selectivity, and robustness for detecting volatile and semi-volatile compounds like pyrethroids. This document provides detailed protocols and application notes for the analysis of pyrethroid residues using GC-MS/MS.

Experimental Protocols

Protocol 1: Sample Preparation using Modified QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for extracting pesticide residues from food matrices. The following is a modified protocol suitable for various sample types, including fruits, vegetables, and animal-origin foods.

Materials:

  • Homogenized Sample (e.g., fruit, vegetable, fish, meat)

  • Acetonitrile (ACN), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) or C18 sorbent

  • 50 mL and 15 mL centrifuge tubes

  • High-speed centrifuge

  • Vortex mixer

Procedure:

  • Sample Weighing: Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to hydrate the sample before extraction.

  • Internal Standard Spiking: Fortify the sample with an appropriate internal standard solution to ensure accuracy and account for any analyte loss during preparation.

  • Extraction:

    • Add 10 mL of an extraction solvent, typically acetonitrile or a mixture of acetonitrile and ethyl acetate.

    • Add the QuEChERS extraction salts. A common combination is 4 g MgSO₄ and 1 g NaCl.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of pyrethroids into the organic solvent.

  • Centrifugation: Centrifuge the tube at 4000-5000 rpm for 5 minutes. This step separates the sample solids and aqueous layer from the acetonitrile supernatant containing the extracted analytes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6-8 mL) of the supernatant to a 15 mL d-SPE tube. The tube should contain anhydrous MgSO₄ (to remove residual water) and sorbents to remove matrix interferences.

    • Common d-SPE sorbents include 150 mg MgSO₄, 25 mg PSA (to remove organic acids and sugars), and 25 mg GCB (for pigment removal) or C18 (for lipid removal).

    • Vortex the d-SPE tube for 1 minute and then centrifuge at 5000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Carefully transfer the final, cleaned-up supernatant into a clean vial.

    • The extract can be concentrated under a gentle stream of nitrogen if lower detection limits are required.

    • Reconstitute the residue in a suitable solvent (e.g., hexane or isooctane) to a final volume of 1 mL and transfer to a GC vial for analysis.

Protocol 2: GC-MS/MS Instrumental Analysis

This protocol outlines typical instrumental parameters for the analysis of pyrethroids using a gas chromatograph coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless or Programmable Temperature Vaporization (PTV) inlet.

  • Tandem Mass Spectrometer (MS/MS) capable of Multiple Reaction Monitoring (MRM).

  • GC Column: A low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm), is commonly used.

GC Parameters:

Parameter Setting
Injection Mode Pulsed Splitless
Injection Volume 1-2 µL
Injector Temp. 250-280 °C
Carrier Gas Helium, constant flow (e.g., 1.0-1.2 mL/min)

| Oven Program | Initial 90°C (hold 3 min), ramp 20°C/min to 180°C (hold 3 min), ramp 15°C/min to 260°C, then ramp 10°C/min to 300°C (hold 5 min). Note: Program must be optimized for specific analytes and column. |

MS/MS Parameters:

Parameter Setting
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide enhanced sensitivity for certain pyrethroids.
Ion Source Temp. 230-280 °C
Transfer Line Temp. 280-300 °C
Acquisition Mode Multiple Reaction Monitoring (MRM). At least two precursor-to-product ion transitions should be monitored for each analyte for quantification and confirmation.

| Collision Gas | Argon or Nitrogen |

Data Presentation: Method Performance

The performance of GC-MS/MS methods for pyrethroid analysis is evaluated based on several key parameters. The following table summarizes typical performance data from validated methods across different sample matrices.

PyrethroidMatrixLOQ (µg/kg or ng/L)Average Recovery (%)RSD (%)Reference
BifenthrinRice1087-117< 20
CypermethrinFish5-1063-129< 22
DeltamethrinWater2.0-6.0 ng/L (GC/MS)83-1075-9
PermethrinSediment1.0-2.682-1013-9
VariousAnimal Products1075-110< 10
VariousFruits/Vegetables0.3-4.979-119< 15

Visualizations

The following diagrams illustrate the general workflow for pyrethroid residue analysis and a simplified metabolic pathway.

G cluster_sample Sample Handling cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (Food, Water, Soil) Homogenize 2. Homogenization (e.g., Blending) Sample->Homogenize Weigh 3. Weighing & Spiking (Internal Standard) Homogenize->Weigh Extract 4. Extraction (Acetonitrile + Salts) Weigh->Extract Centrifuge1 5. Centrifugation Extract->Centrifuge1 Cleanup 6. Dispersive SPE Cleanup (PSA, C18/GCB, MgSO4) Centrifuge1->Cleanup Centrifuge2 7. Centrifugation Cleanup->Centrifuge2 FinalExtract 8. Final Extract Prep (Solvent Exchange/Conc.) Centrifuge2->FinalExtract GCMS 9. GC-MS/MS Analysis (MRM Mode) FinalExtract->GCMS Data 10. Data Acquisition & Processing GCMS->Data Report 11. Quantification & Reporting Data->Report G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Pyrethroid Parent Pyrethroid (e.g., Permethrin) Hydrolysis Ester Hydrolysis (Carboxylesterases) Pyrethroid->Hydrolysis Ester Cleavage Oxidation Oxidation (Cytochrome P450s) Pyrethroid->Oxidation Hydroxylation Alcohol Alcohol Moiety (e.g., 3-Phenoxybenzyl alcohol) Hydrolysis->Alcohol Acid Acid Moiety (e.g., Dichlorovinyl acid) Hydrolysis->Acid Conjugation Conjugation Reactions (Glucuronidation, Sulfation) Oxidation->Conjugation Alcohol->Conjugation Acid->Conjugation Excretion Excreted Metabolites (Urine, Feces) Conjugation->Excretion

References

Standard Operating Procedure for the Preparation of Tetramethrin Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Purpose

This document provides a detailed standard operating procedure (SOP) for the safe and accurate preparation of tetramethrin stock solutions in a laboratory setting. Adherence to this protocol is crucial for ensuring the consistency, reliability, and reproducibility of experimental results.

Scope

This SOP is applicable to all research personnel who handle and prepare this compound stock solutions for in vitro and in vivo studies.

Responsibilities

It is the responsibility of the designated laboratory personnel to be proficient in the procedures described in this document. All users must be familiar with the relevant Safety Data Sheet (SDS) for this compound and the solvents used.

Materials and Equipment

  • This compound (technical grade, with known purity)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Adjustable volume pipettors

  • Spatula

  • Beakers

  • Magnetic stirrer and stir bars

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile)

  • Solvents: Acetone, Dimethyl sulfoxide (DMSO), Acetonitrile, Ethanol

  • Amber glass vials or bottles for storage

  • Labeling materials

Safety Precautions

This compound is a synthetic pyrethroid insecticide and should be handled with care.[1] It can affect the nervous system of insects by interacting with sodium channels.[2][3]

  • Handling: Always handle this compound powder and its solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves at all times.

  • Spills: In case of a spill, immediately alert others in the area. Wear appropriate PPE and clean the spill using an absorbent material. Dispose of the waste in a sealed, labeled container as hazardous waste.

  • Disposal: Dispose of all this compound waste, including empty containers and contaminated materials, as hazardous chemical waste according to institutional and local regulations. Do not pour down the drain.

Data Presentation: Properties of this compound

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₂₅NO₄
Molecular Weight331.41 g/mol
AppearanceWhite crystalline solid
Melting Point65–80 °C
Water Solubility1.83 mg/L at 25 °C
logP4.73

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityReference
Acetone>2 g/100 mL
Ethanol>2 g/100 mL
Methanol53 g/kg
Hexane20 g/kg
Xylene1 g/kg
TolueneSoluble
DMSO25 mg/mL (requires sonication)
AcetonitrileUsed as a solvent for commercial solutions

Experimental Protocols

Calculation of Required Mass

To prepare a stock solution of a specific concentration, the mass of the technical grade this compound must be adjusted for its purity.

Formula for Mass Calculation:

Example Calculation:

To prepare 10 mL of a 10 mg/mL (10 g/L) stock solution using this compound with a purity of 95%:

Therefore, 105.3 mg of the technical grade this compound is required.

Preparation of a 10 mg/mL this compound Stock Solution in Acetone

This protocol details the preparation of 10 mL of a 10 mg/mL this compound stock solution in acetone. Acetone is a suitable solvent due to the high solubility of this compound.

Procedure:

  • Pre-preparation: Ensure all glassware is clean and dry. Prepare the analytical balance and ensure it is calibrated.

  • Weighing:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully weigh the calculated mass of technical grade this compound (e.g., 105.3 mg for 95% purity) into the weighing boat. Record the exact mass.

  • Dissolution:

    • Transfer the weighed this compound to a 10 mL Class A volumetric flask.

    • Add approximately 5-7 mL of acetone to the volumetric flask.

    • Gently swirl the flask to dissolve the this compound. A magnetic stirrer can be used for this purpose. If needed, sonication can aid in dissolution, especially when using solvents like DMSO.

  • Volume Adjustment:

    • Once the this compound is completely dissolved, carefully add acetone to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Storage:

    • Transfer the prepared stock solution to a clean, labeled amber glass vial or bottle to protect it from light, as this compound can be unstable to light.

    • The label should include:

      • Name of the compound: this compound

      • Concentration: 10 mg/mL

      • Solvent: Acetone

      • Date of preparation

      • Name of the preparer

    • Store the stock solution at -20°C for long-term storage (up to 1 month) or at 4°C for short-term storage. For solutions stored at -80°C, the stability can be extended to 6 months.

Visualization

Experimental Workflow

The following diagram illustrates the workflow for preparing a this compound stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage start Start calc Calculate Required Mass (Adjust for Purity) start->calc weigh Weigh this compound in Fume Hood calc->weigh transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add Solvent (e.g., Acetone) transfer->add_solvent dissolve Dissolve Completely (Swirl/Sonicate) add_solvent->dissolve adjust_volume Adjust to Final Volume with Solvent dissolve->adjust_volume homogenize Cap and Homogenize (Invert Flask) adjust_volume->homogenize transfer_storage Transfer to Labeled Amber Vial homogenize->transfer_storage store Store at -20°C or -80°C transfer_storage->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

Logical Relationship: Safety and Handling

This diagram outlines the critical safety and handling considerations when working with this compound.

G cluster_assessment Risk Assessment cluster_handling Safe Handling Practices cluster_response Emergency Response cluster_disposal Waste Disposal sds Review Safety Data Sheet (SDS) fume_hood Work in a Fume Hood sds->fume_hood ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe spill Spill Containment & Cleanup waste Dispose as Hazardous Chemical Waste spill->waste exposure First Aid for Exposure exposure->waste

References

Application Notes and Protocols: Tetramethrin in Insect Neurophysiology Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetramethrin is a Type I synthetic pyrethroid insecticide known for its rapid knockdown effect on a wide range of insects.[1][2] Its primary mode of action is the disruption of normal nerve function by targeting voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials.[3][4][5] This property makes this compound a valuable pharmacological tool for studying the fundamental principles of insect neurophysiology, including ion channel kinetics, synaptic transmission, and the mechanisms of insecticide resistance. These application notes provide an overview of this compound's use in research, along with detailed protocols for its application in electrophysiological studies.

Mechanism of Action

This compound, like other pyrethroids, modifies the gating kinetics of insect VGSCs. Specifically, it slows the activation and dramatically slows the inactivation of the sodium channels, leading to a prolonged influx of sodium ions during nerve excitation. This sustained depolarization results in repetitive firing of neurons, which manifests as hyperactivity, lack of coordination, and eventual paralysis in the insect.

This compound is classified as a Type I pyrethroid, which is characterized by the absence of an α-cyano group in its structure. Type I pyrethroids typically cause repetitive firing in sensory and motor neurons. In voltage clamp experiments, this is observed as a prolonged sodium tail current upon repolarization of the neuronal membrane. Studies have shown that this compound can modify VGSCs from both the resting (closed) and open states.

Applications in Neurophysiology Research

  • Probing Voltage-Gated Sodium Channel Function: this compound's specific action on VGSCs makes it an excellent tool for studying the structure-function relationship of these channels. By observing how this compound alters channel gating, researchers can infer the roles of different channel domains in activation and inactivation.

  • Investigating Synaptic Transmission: The hyperexcitability induced by this compound can be used to study its downstream effects on synaptic transmission. This includes examining changes in neurotransmitter release, postsynaptic receptor activation, and the overall integration of signals in neural circuits.

  • Screening for Insecticide Resistance: The development of resistance to pyrethroids is a major challenge in pest control. This compound can be used in bioassays and electrophysiological screenings to identify and characterize resistance mechanisms, such as target-site mutations in the VGSC gene (knockdown resistance or kdr).

  • Drug Discovery and Development: Understanding the interaction of this compound with insect VGSCs can aid in the design of new and more effective insecticides. It can also be used as a reference compound in the screening of novel insecticidal molecules.

Data Presentation: Effects of this compound on Insect Neurons

The following table summarizes quantitative data from studies on the effects of this compound on insect neuronal preparations.

ParameterInsect Species/PreparationConcentration (µM)Observed EffectReference
Peak Sodium Current Honeybee Antennal Lobe Neurons106 ± 11% reduction (p<0.05)
Cumulative Inactivation Honeybee Antennal Lobe Neurons10Significant acceleration; peak current reduced to 77% of initial value (p<0.01)
Tail Current Decay Honeybee Antennal Lobe Neurons10Faster decay than permethrin and cypermethrin; residual current at 600ms was 3 ± 2% of initial value (p<0.05)
Repetitive After-discharges Crayfish Giant Axons0.01 - 0.001Increased depolarizing after-potential leading to repetitive firing
Sodium Channel Kinetics Crayfish Giant AxonsNot specifiedModified channels showed slow activation (100ms - 2s) and inactivation (1-5s)
Voltage Dependence Shift Crayfish Giant AxonsNot specifiedHyperpolarizing shift of 10-20 mV for modified channels

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Insect Neurons

This protocol is designed to measure the effects of this compound on whole-cell sodium currents in cultured insect neurons, such as those from the honeybee antennal lobe.

Materials:

  • Cultured insect neurons (e.g., honeybee antennal lobe neurons)

  • External solution (in mM): 130 NaCl, 5 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, 34 glucose (pH 7.2, osmolarity adjusted to ~315 mOsm)

  • Internal (pipette) solution (in mM): 130 KCl, 1 CaCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.4 Na-GTP (pH 7.2, osmolarity adjusted to ~300 mOsm)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp amplifier and data acquisition system

  • Microscope and micromanipulators

Procedure:

  • Cell Preparation: Plate cultured neurons on coverslips suitable for microscopy and electrophysiological recording.

  • Solution Preparation: Prepare and filter external and internal solutions. Prepare working concentrations of this compound by diluting the stock solution in the external solution. A final DMSO concentration of <0.1% is recommended to avoid solvent effects.

  • Patch Pipette Fabrication: Pull glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with neurons in the recording chamber and perfuse with the external solution.

    • Under visual guidance, approach a neuron with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the neuron at a holding potential of -80 mV.

  • Data Acquisition (Control):

    • To measure sodium currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).

    • To study use-dependent effects, apply a train of short depolarizing pulses (e.g., ten 3 ms pulses to -10 mV at 13 Hz).

  • This compound Application:

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 10 µM) for a set duration (e.g., 3 minutes).

  • Data Acquisition (this compound):

    • Repeat the voltage-step and pulse-train protocols to record sodium currents in the presence of this compound.

  • Data Analysis:

    • Measure the peak inward current, the extent of inactivation during the depolarizing pulse, and the amplitude and decay kinetics of the tail current upon repolarization.

    • Compare the data obtained before and after this compound application.

Protocol 2: In Vivo Extracellular Recording from Insect Nerves

This protocol is adapted from classical neurophysiological preparations to study the effects of this compound on nerve firing in vivo.

Materials:

  • Insect preparation (e.g., cockroach leg, locust cercal nerve)

  • Saline solution appropriate for the insect species

  • This compound stock solution

  • Dissecting tools and dish

  • Extracellular recording electrodes (e.g., silver wire electrodes)

  • Amplifier and data acquisition system

  • Stimulating electrodes

Procedure:

  • Insect Preparation:

    • Anesthetize the insect (e.g., by cooling).

    • Immobilize the insect on a dissecting platform, ventral side up.

    • Dissect to expose the desired nerve (e.g., the crural nerve of a cockroach leg).

    • Keep the preparation moist with insect saline.

  • Electrode Placement:

    • Place a recording electrode in contact with the exposed nerve.

    • Place a reference electrode in a nearby non-excitable tissue.

    • If studying evoked activity, place stimulating electrodes on the nerve proximal to the recording site.

  • Recording (Control):

    • Record spontaneous nerve activity.

    • If applicable, deliver electrical stimuli and record the evoked compound action potentials.

  • This compound Application:

    • Apply a solution of this compound in saline to the preparation.

  • Recording (this compound):

    • Continuously record the nerve activity after this compound application. Observe for changes in spontaneous firing rate and the appearance of repetitive discharges following a single stimulus.

  • Data Analysis:

    • Analyze the frequency and amplitude of spontaneous and evoked action potentials.

    • Quantify the extent and duration of repetitive firing.

Mandatory Visualizations

Tetramethrin_Signaling_Pathway cluster_membrane Neuronal Membrane VGSC_rest VGSC (Resting) VGSC_open VGSC (Open) VGSC_rest->VGSC_open Activation VGSC_modified VGSC (Modified Open) VGSC_rest->VGSC_modified Modification VGSC_inactivated VGSC (Inactivated) VGSC_open->VGSC_inactivated Fast Inactivation VGSC_open->VGSC_modified Modification VGSC_inactivated->VGSC_rest Recovery VGSC_modified->VGSC_inactivated Slows Inactivation Na_influx Prolonged Na+ Influx VGSC_modified->Na_influx Causes Depolarization Membrane Depolarization Depolarization->VGSC_rest Activates Repolarization Membrane Repolarization Repolarization->VGSC_open Deactivation Repolarization->VGSC_modified Slows Deactivation This compound This compound This compound->VGSC_rest Binds to This compound->VGSC_open Binds to Repetitive_Firing Repetitive Firing & Neurotoxicity Na_influx->Repetitive_Firing Leads to

Caption: this compound's modification of voltage-gated sodium channels.

Patch_Clamp_Workflow start Start: Prepare Cultured Insect Neurons giga_seal Form Giga-ohm Seal on Neuron start->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell control_rec Record Control Currents (Voltage-step & Pulse-train) whole_cell->control_rec tetramethrin_app Perfuse with this compound Solution control_rec->tetramethrin_app tetramethrin_rec Record Currents in Presence of this compound tetramethrin_app->tetramethrin_rec analysis Data Analysis: Compare Control vs. This compound tetramethrin_rec->analysis end End analysis->end

Caption: Workflow for whole-cell patch-clamp experiments.

References

Troubleshooting & Optimization

How to improve tetramethrin solubility for in vivo and in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of tetramethrin in both in vitro and in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is sparingly soluble in water. Its reported aqueous solubility is between 1.83 mg/L and 4.6 mg/L at temperatures ranging from 23°C to 30°C.[1][2] This low solubility makes it challenging to prepare aqueous solutions for direct use in biological assays.

Q2: In which organic solvents is this compound soluble?

This compound is soluble in a variety of organic solvents.[1][2] This property is often utilized to create concentrated stock solutions that can then be diluted into aqueous media for experiments.

Data Presentation: Solubility of this compound in Organic Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)25 mg/mL (requires sonication)[3]
Acetone>20 g/L
Ethanol>20 g/L
Methanol53 g/kg
Hexane20 g/kg
Xylene1 kg/kg
n-Octanol>20 g/L

Q3: How can I prepare a stock solution of this compound for in vitro assays?

For in vitro assays, a common practice is to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO for In Vitro Assays

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO, which can be further diluted to the desired final concentration for cell-based experiments.

Materials:

  • This compound (Molecular Weight: 331.41 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh out 3.31 mg of this compound.

  • Dissolving: Transfer the weighed this compound into a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.

  • Mixing: Vortex the tube thoroughly. Use an ultrasonic bath to aid dissolution until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Mandatory Visualization: Workflow for In Vitro Stock Solution Preparation

G cluster_0 Protocol 1: In Vitro Stock Solution weigh Weigh 3.31 mg of this compound dissolve Add 1 mL of DMSO weigh->dissolve mix Vortex and Sonicate until clear dissolve->mix aliquot Aliquot into smaller volumes mix->aliquot store Store at -20°C or -80°C aliquot->store

Workflow for preparing a this compound stock solution for in vitro assays.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration

For in vivo studies, it is crucial to use a vehicle that is well-tolerated by the animals. Direct injection of a concentrated DMSO stock is generally not recommended. The following protocols provide two options for preparing this compound for in vivo administration, starting from a concentrated DMSO stock.

Materials:

  • 10 mM this compound in DMSO stock solution (from Protocol 1)

  • Corn oil

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline solution (sterile)

  • Sterile tubes for mixing

Procedure A: Formulation with Corn Oil

This method is suitable for oral (PO) or intraperitoneal (IP) administration.

  • Preparation: For a final concentration of 2.5 mg/mL, add 100 µL of a 25 mg/mL this compound in DMSO stock solution to 900 µL of corn oil.

  • Mixing: Mix the solution thoroughly until a clear solution is obtained.

  • Administration: The final solution contains 10% DMSO. This formulation should be prepared fresh before each use.

Procedure B: Formulation with SBE-β-CD in Saline

This method utilizes a cyclodextrin to improve the aqueous solubility of this compound and is suitable for injections.

  • Prepare 20% SBE-β-CD in Saline: Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.

  • Preparation: For a final concentration of 2.5 mg/mL, add 100 µL of a 25 mg/mL this compound in DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

  • Mixing: Mix thoroughly to obtain a clear solution.

  • Administration: The final solution contains 10% DMSO. Prepare fresh on the day of use.

Mandatory Visualization: Workflow for In Vivo Formulation

G cluster_1 Protocol 2: In Vivo Formulation start Start with concentrated this compound in DMSO stock optionA Option A: Corn Oil Formulation start->optionA optionB Option B: SBE-β-CD Formulation start->optionB mixA Mix 1 part stock with 9 parts Corn Oil optionA->mixA mixB Mix 1 part stock with 9 parts 20% SBE-β-CD in Saline optionB->mixB administerA Administer (PO or IP) mixA->administerA administerB Administer (Injection) mixB->administerB

Workflow for preparing this compound formulations for in vivo experiments.

Troubleshooting Guides

Issue: this compound precipitates when my DMSO stock is added to the aqueous cell culture medium.

This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is introduced into an aqueous environment where it is poorly soluble.

Mandatory Visualization: Troubleshooting Logic for Precipitation

G cluster_2 Troubleshooting Precipitation precipitate Precipitation observed in cell culture medium check_conc Is the final concentration too high? precipitate->check_conc Potential Cause check_dilution Was the dilution too rapid? precipitate->check_dilution Potential Cause check_temp Was the medium cold? precipitate->check_temp Potential Cause solution_conc Solution: Lower the final working concentration. check_conc->solution_conc solution_dilution Solution: Perform serial dilutions or add stock dropwise to warm, stirring medium. check_dilution->solution_dilution solution_temp Solution: Always use pre-warmed (37°C) medium. check_temp->solution_temp

Troubleshooting workflow for addressing this compound precipitation.
Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the medium exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. It may be necessary to perform a dose-response curve to find the optimal balance between efficacy and solubility.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Alternatively, add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.
Low Temperature of Medium The solubility of many compounds, including this compound, decreases at lower temperatures.Always use cell culture medium that has been pre-warmed to 37°C for making dilutions.
High Final DMSO Concentration While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1% for sensitive cell lines. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.

Issue: What is the maximum tolerated dose of DMSO for in vivo studies in rodents?

The tolerated dose of DMSO can vary depending on the route of administration and the duration of the study.

  • Intraperitoneal (IP) Injection in Mice: While some studies have used up to 10% DMSO in a vehicle for IP injections, it is generally recommended to use the lowest possible concentration. Daily IP injections of 5% DMSO at 10 mL/kg for 7 days have been shown to have no adverse effects in mice. Concentrations exceeding 25% can be harmful.

  • Oral (PO) Administration in Rats: For oral gavage, vehicles containing 10% DMSO have been used.

It is always recommended to perform a tolerability study with the chosen vehicle in a small cohort of animals before proceeding with the main experiment.

Issue: Are there alternatives to DMSO for improving this compound solubility?

Yes, several other strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound:

  • Co-solvents: Using a mixture of solvents can improve solubility. For example, combinations of DMSO, ethanol, polyethylene glycol (PEG), and water can be optimized.

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can be used to create micellar formulations or emulsions that can carry the hydrophobic compound in an aqueous solution. A common vehicle for animal experiments is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Cyclodextrins: Molecules like β-cyclodextrin and its derivatives (e.g., SBE-β-CD) can form inclusion complexes with hydrophobic drugs, effectively encapsulating them and increasing their aqueous solubility.

  • Nanoemulsions: Formulating this compound into a nanoemulsion can significantly improve its dispersibility and bioavailability in aqueous systems. This technique involves creating a stable oil-in-water emulsion with very small droplet sizes.

References

Photodegradation of tetramethrin under laboratory light conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the photodegradation of tetramethrin under laboratory light conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photodegradation a subject of study?

This compound is a synthetic pyrethroid insecticide widely used in commercial and domestic applications for its rapid knockdown effect on insects.[1] Studying its photodegradation—the breakdown of the molecule upon exposure to light—is crucial for understanding its environmental fate, persistence, and the potential formation of toxic byproducts.

Q2: Is this compound susceptible to photodegradation?

Yes, this compound is susceptible to direct photolysis by sunlight.[2] It contains chromophores that absorb light at wavelengths greater than 290 nm, which is within the spectrum of sunlight and laboratory UV lamps.[2]

Q3: How rapidly does this compound degrade under laboratory light conditions?

The degradation rate of this compound can be significant. In one study, after 18 hours of irradiation at 360 nm on silica gel plates, only 2% of the initial amount of this compound was recovered.[3] However, the degradation rate is highly dependent on the experimental conditions, including the light source, solvent, and the presence of photosensitizers.

Q4: What are the expected products of this compound photodegradation?

While specific studies on the comprehensive identification of this compound photoproducts are not abundant in the provided search results, the degradation of pyrethroids generally involves isomerization, ester bond cleavage, and reactions at the double bond of the chrysanthemic acid moiety. For other pyrethroids, a variety of degradation pathways have been identified, including hydrolysis, decarboxylation, and reductive dehalogenation (where applicable).[4]

Q5: What analytical methods are suitable for studying this compound photodegradation?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for quantifying the decrease in the parent this compound concentration over time. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile degradation products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or slow degradation rates Inappropriate Light Source: The lamp's emission spectrum may not sufficiently overlap with this compound's absorption spectrum.Verify that the light source emits in the UV range (e.g., a mercury lamp) and that its output is stable.
Solvent Effects: The solvent can influence the degradation pathway and rate.Report the solvent used in all experiments. Consider testing different solvents of varying polarity to understand their effect on the degradation kinetics.
Low Light Intensity: Insufficient photon flux will result in slow degradation.Measure the light intensity at the sample position and ensure it is consistent across experiments.
High variability between replicates Inconsistent Sample Positioning: Minor differences in the distance or angle to the light source can significantly alter the received light dose.Use a sample holder or a carousel to ensure all samples are irradiated uniformly.
Temperature Fluctuations: Photodegradation rates can be temperature-dependent.Conduct experiments in a temperature-controlled chamber.
Sample Evaporation: Loss of solvent can concentrate the sample, affecting reaction kinetics.Use sealed quartz cuvettes or reaction vessels.
Formation of unexpected byproducts Presence of Photosensitizers: Impurities in the solvent or on the glassware can act as photosensitizers, leading to alternative degradation pathways.Use high-purity solvents and thoroughly clean all glassware.
Reaction with Solvent: The excited state of this compound may react with the solvent.Analyze control samples of the solvent under the same irradiation conditions to identify any solvent-derived artifacts.

Experimental Protocols

General Protocol for this compound Photodegradation in Solution

This protocol outlines a general procedure for studying the photodegradation of this compound in a solvent under controlled laboratory light conditions.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of analytical grade this compound.

    • Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration. The solvent should be transparent in the UV-Vis region of interest.

  • Sample Preparation:

    • From the stock solution, prepare working solutions of the desired concentration by dilution with the chosen solvent.

    • Transfer the working solutions to quartz cuvettes or reaction vessels, as glass will block a significant portion of UV radiation.

  • Irradiation:

    • Place the samples in a photolysis reactor equipped with a suitable light source (e.g., a high-pressure mercury lamp).

    • To ensure a constant temperature, the reactor may be equipped with a cooling fan or a water jacket.

    • At predetermined time intervals, withdraw aliquots for analysis.

    • Include a "dark" control sample, wrapped in aluminum foil, to assess any degradation not due to light.

  • Analysis:

    • Analyze the withdrawn aliquots using a suitable analytical method, such as HPLC-UV, to determine the remaining concentration of this compound.

    • Monitor the appearance of new peaks, which may indicate the formation of photoproducts.

  • Data Analysis:

    • Plot the concentration of this compound as a function of irradiation time.

    • Determine the degradation kinetics (e.g., first-order, second-order) and calculate the rate constant (k) and half-life (t½).

Data Presentation

Table 1: Summary of this compound Properties

PropertyValue
Molecular FormulaC₁₉H₂₅NO₄
Molar Mass331.41 g/mol
AppearanceColorless crystals with a slight odor
Water Solubility1.83 mg/L at 25 °C
Log Kow4.73

Table 2: Comparative Photodegradation of Pyrethroids (Illustrative Data)

PyrethroidLight SourceSolvent/MatrixHalf-life (t½)Reference
This compound 360 nm LampSilica Gel< 18 hours (98% degradation)
Deltamethrin400 W Mercury LampMethanol/Acetone< 25 min
Permethrin400 W Mercury LampMethanol/Acetone< 25 min (trans-isomer), up to 50 min (cis-isomer)
CypermethrinSunlightSoil Surface0.6 - 1.9 days

Note: The data for this compound indicates a high percentage of degradation over a specific time rather than a calculated half-life.

Visualizations

Experimental_Workflow A Prepare this compound Stock Solution B Prepare Working Solutions in Quartz Vessels A->B C Place Samples in Photoreactor B->C H Dark Control (No Light Exposure) B->H D Irradiate with UV Light Source C->D E Withdraw Aliquots at Timed Intervals D->E F Analyze Samples (e.g., HPLC-UV) E->F G Plot Concentration vs. Time & Calculate Kinetics F->G H->F

Caption: Experimental workflow for a this compound photodegradation study.

Troubleshooting_Logic Start Inconsistent or Slow Degradation? Q1 Is the light source appropriate and stable? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the solvent consistent and high-purity? A1_Yes->Q2 Sol1 Verify lamp spectrum and stability. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are samples positioned uniformly and temperature-controlled? A2_Yes->Q3 Sol2 Use HPLC-grade solvent and run solvent blanks. A2_No->Sol2 A3_No No Q3->A3_No No End Review Analytical Method for Errors Q3->End Yes Sol3 Use a sample holder and temperature control. A3_No->Sol3

Caption: Troubleshooting logic for photodegradation experiments.

References

Best practices for storing tetramethrin solutions to maintain stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the proper storage and handling of tetramethrin solutions to maintain their stability and ensure experimental accuracy.

Troubleshooting Guide

Issue: Unexpected loss of this compound potency in my solution.

  • Question: How was your this compound solution stored?

    • Troubleshooting: this compound is susceptible to degradation under improper storage conditions. Verify that the storage temperature, light exposure, and container type align with the recommendations outlined in the FAQ section below. For instance, technical grade this compound is stable at 50°C for up to 6 months, but solutions may have different requirements.[1]

  • Question: What solvent was used to prepare the solution?

    • Troubleshooting: The choice of solvent can impact stability. This compound is soluble in solvents like acetonitrile, DMSO, ketones, chloroform, and xylene.[2][3] If using a solvent not listed, its compatibility and effect on stability should be validated. For solutions in DMSO, specific temperature and duration guidelines apply.[4]

  • Question: Was the solution exposed to light for extended periods?

    • Troubleshooting: this compound is unstable to light.[1] Exposure to direct sunlight or even strong laboratory light can lead to rapid photodegradation. Always store solutions in amber vials or in the dark.

  • Question: What is the pH of your solution or experimental medium?

    • Troubleshooting: this compound is sensitive to alkaline conditions and strong acids. Ensure the pH of your solution and any buffers or media it is introduced to are within a neutral range to prevent hydrolysis.

  • Question: How old is your stock solution?

    • Troubleshooting: Over time, degradation can occur even under optimal conditions. Refer to the stability data for your specific solvent and storage temperature to ensure you are within the recommended shelf life. If in doubt, preparing a fresh solution is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the ideal temperature conditions for storing this compound solutions?

A1: The optimal storage temperature depends on the solvent and desired storage duration. For a this compound solution in acetonitrile, a recommended storage temperature is 2-8°C. For solutions prepared in solvents like DMSO, specific temperature guidelines are provided: storage at -20°C is suitable for up to one month, while storage at -80°C can extend stability for up to six months. It is crucial to aliquot the solution after preparation to prevent degradation from repeated freeze-thaw cycles.

Q2: How does light exposure affect the stability of this compound solutions?

A2: this compound is highly sensitive to light and can undergo rapid photodegradation. One study reported a photodegradation half-life of approximately one hour for a thin film of this compound on glass when exposed to a sunlamp. Therefore, it is imperative to store all this compound solutions in light-protecting containers, such as amber glass vials, and to minimize exposure to light during experimental procedures.

Q3: What type of containers should I use for storing this compound solutions?

A3: Solutions should be stored in tightly closed, well-sealed containers to prevent leakage and solvent evaporation. For general pesticide storage, plastic or metal containers are recommended. When using plastic, ensure it is compatible with the solvent used. Glass containers, particularly amber glass to protect from light, are a suitable choice.

Q4: Which solvents are recommended for preparing stable this compound solutions?

A4: this compound is soluble in a variety of organic solvents, including acetonitrile, DMSO, ketones, chloroform, and xylene. The choice of solvent will depend on the specific experimental requirements. When using DMSO, it is noted that hygroscopic DMSO can significantly impact solubility, so using newly opened DMSO is recommended.

Q5: Are there any substances that are incompatible with this compound?

A5: Yes, this compound is incompatible with strong acids, bases, oxidizing agents, and alkali metals. Contact with these substances can lead to chemical degradation. It is particularly sensitive to alkaline conditions.

Data Presentation

Table 1: Storage Stability of this compound Solutions

SolventStorage TemperatureShelf LifeSource(s)
Acetonitrile4°CNot specified
DMSO-20°C1 month
DMSO-80°C6 months

Experimental Protocols

Protocol for Assessing this compound Solution Stability

This protocol outlines a general method for determining the stability of a this compound solution under specific storage conditions.

1. Materials:

  • This compound standard
  • High-purity solvent (e.g., acetonitrile, DMSO)
  • Amber glass vials with screw caps
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
  • Analytical balance
  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
  • Aliquoting and Storage: Aliquot the stock solution into multiple amber glass vials. Tightly seal the vials. Store the vials under the desired conditions to be tested (e.g., specific temperature, light/dark conditions).
  • Initial Analysis (Time Zero): Immediately after preparation, take one aliquot and prepare a working solution by diluting it to a suitable concentration for HPLC analysis. Analyze this "time zero" sample to determine the initial concentration of this compound.
  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8 weeks), retrieve an aliquot from storage. Allow it to equilibrate to room temperature.
  • Sample Preparation and Analysis: Prepare a working solution from the stored aliquot in the same manner as the "time zero" sample. Analyze the sample by HPLC under the same conditions.
  • Data Analysis: Compare the peak area of the this compound from the stored sample to the peak area of the "time zero" sample. Calculate the percentage of this compound remaining at each time point. The stability can be reported as the time at which the concentration drops below a certain threshold (e.g., 90% of the initial concentration).

Mandatory Visualization

Tetramethrin_Stability cluster_factors Key Storage Factors Temp Temperature Stability This compound Solution Stability Temp->Stability Affects rate Light Light Exposure Degradation Degradation Pathways Light->Degradation pH pH (Acids/Alkalis) pH->Degradation Solvent Solvent Choice Solvent->Stability Influences solubility & reaction rates Container Container Material & Seal Container->Stability Prevents contamination & evaporation Degradation->Stability Reduces Photodegradation Photodegradation Degradation->Photodegradation Hydrolysis Hydrolysis Degradation->Hydrolysis

Caption: Factors influencing the stability of this compound solutions.

References

Technical Support Center: Accounting for Use-Dependent Channel Modification in Tetramethrin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Type I pyrethroid insecticide, tetramethrin. The focus is on understanding and accounting for the use-dependent modification of voltage-gated sodium channels (Nav) in experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on voltage-gated sodium channels?

A1: this compound is a neurotoxin that modulates the function of voltage-gated sodium channels. Its primary action is to bind to the channel and slow down its gating kinetics. Specifically, it prolongs the open state of the channel by inhibiting both deactivation (closing) and inactivation. This results in a persistent sodium current during membrane depolarization and a characteristic large, slowly decaying "tail current" upon repolarization.[1][2] Only a fraction of the channels in a preparation are typically modified by this compound at any given time.[1]

Q2: What is "use-dependent channel modification" in the context of this compound experiments?

A2: Use-dependent modification means that the effect of this compound on sodium channels is enhanced by repeated channel activation (i.e., "use"). Evidence suggests that this compound binds preferentially to the open state of the sodium channel.[3] Therefore, repetitive stimulation, such as a train of depolarizing voltage pulses that causes the channels to open frequently, increases the likelihood of this compound binding and modifying the channel population. This can be observed as a progressive increase in the amplitude of the sodium tail current with successive depolarizations.[4]

Q3: How does the effect of this compound differ from Type II pyrethroids like deltamethrin?

A3: Both Type I (e.g., this compound) and Type II (e.g., deltamethrin, cypermethrin) pyrethroids modify sodium channels, but the pattern of modification can differ. Deltamethrin-modified channels tend to stay open for much longer than this compound-modified channels. While both can exhibit use-dependence, the kinetics and manifestation can vary. For instance, in honeybee antennal lobe neurons, cypermethrin (Type II) caused a progressive increase in tail current with repetitive stimulation, whereas this compound surprisingly led to a decrease. These differences are thought to arise from interactions with the same or closely related binding sites on the channel.

Q4: Are all sodium channel isoforms equally sensitive to this compound?

A4: No, different sodium channel isoforms can exhibit differential sensitivity to pyrethroids. For example, studies on rat dorsal root ganglion (DRG) neurons have shown that tetrodotoxin-resistant (TTX-R) sodium channels (mainly Nav1.8) are more sensitive to pyrethroids than tetrodotoxin-sensitive (TTX-S) channels (such as Nav1.2, 1.3, 1.6, and 1.7) within the same neurons. Furthermore, the sensitivity of orthologous channels can differ between species (e.g., rat vs. human), which is a critical consideration for extrapolating toxicological data.

Q5: What concentrations of this compound are typically used in electrophysiology experiments?

A5: The concentration can vary depending on the preparation and the specific research question. Micromolar concentrations are often required to produce a sufficient percentage of channel modification (e.g., 5-25%) for clear detection in voltage-clamp experiments. However, significant disruption of neuronal firing (action potentials) can be observed at much lower, nanomolar concentrations, which might modify less than 1% of the total channel population.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable this compound effect (no tail current). 1. Drug Degradation/Precipitation: this compound may be unstable or have low solubility in aqueous solutions. 2. Low Channel Expression: The cell type may have low endogenous expression of sensitive Nav channels. 3. Insufficient Channel Activation: The voltage protocol may not be adequately opening the channels to allow for use-dependent binding.1. Solution Preparation: Prepare this compound stock in a suitable solvent (e.g., DMSO) and make fresh dilutions in the external recording solution daily. Ensure the final solvent concentration is low (<0.1%) and does not affect channel function. 2. Cell Line Selection: Use a cell line with robust expression of the Nav isoform of interest (e.g., HEK-293 cells stably expressing a specific Nav subtype). 3. Optimize Voltage Protocol: Ensure the depolarizing steps are sufficient to maximally activate the sodium channels. For use-dependent effects, a train of pulses is necessary (see Experimental Protocols).
High variability in tail current amplitude between cells. 1. Inconsistent Drug Application: Local perfusion system may not be delivering a consistent concentration of this compound to each cell. 2. Heterogeneous Channel Expression: If using primary neurons or a mixed cell population, the expression level of sensitive Nav isoforms may vary significantly. 3. Rundown of Sodium Current: The peak sodium current may be unstable over the course of the experiment, affecting the pool of channels available for modification.1. Perfusion System: Ensure the perfusion system is stable and allows for rapid and complete solution exchange around the patched cell. 2. Cell Population: When possible, use a homogenous cell population (e.g., a specific neuronal type or a transfected cell line). 3. Recording Stability: Allow the whole-cell configuration to stabilize before applying this compound. Monitor the peak current in control solution for several minutes to ensure it is stable (<10% change).
Unexpected decrease in tail current with repetitive stimulation. 1. Neuron-Specific Channel Properties: As observed in honeybee neurons, some channel populations may react differently to this compound, possibly due to unique inactivation kinetics or accessory subunit composition. 2. Cumulative Inactivation: this compound can accelerate the cumulative inactivation of the peak sodium current, which may indirectly affect the availability of channels for modification and subsequent tail current generation.1. Characterize Baseline Properties: Thoroughly characterize the baseline gating properties (activation, inactivation, recovery from inactivation) of the sodium channels in your specific preparation before drug application. 2. Analyze Peak Current: In parallel with the tail current, analyze the peak sodium current during the pulse train to assess the extent of cumulative inactivation. This can help deconvolve the different effects of the drug.
Difficulty achieving a stable gigaohm seal or whole-cell configuration. 1. Poor Solution Quality: Debris or precipitates in internal or external solutions can prevent a proper seal. 2. Electrode Issues: The patch pipette may have an incorrect size/shape, or its tip may be dirty. 3. Cell Health: The cells may be unhealthy, leading to fragile membranes.1. Filter Solutions: Filter all recording solutions with a 0.22 µm syringe filter on the day of the experiment. 2. Pipette Fabrication: Use a two-stage puller for consistent pipette geometry. Fire-polish the pipette tip to smooth the opening. Keep pipettes in a sealed container to prevent dust accumulation. 3. Cell Culture: Ensure optimal cell culture conditions. For acute slices, use appropriate slicing and recovery solutions and allow adequate recovery time.

Data Presentation

Table 1: Comparative Effects of this compound and Cypermethrin on Honeybee Antennal Lobe Neuron Nav Channels

ParameterControlThis compound (10 µM)Cypermethrin (10 µM)
Peak Na+ Current Decrease (after 10 pulses) ~15%~38%~23%
Tail Current Behavior (with repetitive pulses) N/AProgressive DecreaseProgressive Increase
Tail Current Decay (R600 value) N/AFaster DecaySlower Decay

Data summarized from a study on honeybee neurons, highlighting the differential use-dependent effects of Type I and Type II pyrethroids in this system. The R600 value represents the percentage of residual tail current 600 ms after the tenth pulse.

Experimental Protocols

Protocol: Assessing Use-Dependent Modification of Nav Channels by this compound using Whole-Cell Voltage-Clamp

This protocol is designed to measure the effect of this compound on a population of voltage-gated sodium channels and to specifically test for use-dependence.

1. Cell Preparation and Recording Setup:

  • Prepare cells (e.g., cultured neurons or HEK-293 cells expressing a Nav channel subtype) on coverslips.

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

  • Use a patch-clamp amplifier and data acquisition system.

  • Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with internal solution.

2. Solutions:

  • Internal Solution (example): (in mM) 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Cesium is used to block potassium channels.

  • External Solution (example): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • This compound Solution: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, dilute the stock into the external solution to the desired final concentration (e.g., 1-100 µM).

3. Electrophysiological Recording:

  • Obtain a gigaohm (>1 GΩ) seal on a target cell.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Set the holding potential to a hyperpolarized level where most channels are in the resting state (e.g., -100 mV or -120 mV).

  • Compensate for pipette capacitance and series resistance (typically >80%).

4. Voltage Protocol for Use-Dependence:

  • Baseline Recording (Control):

    • First, assess the tonic (resting) block by applying a single, long depolarizing pulse (e.g., 50 ms to 0 mV) from the holding potential.

    • Perfuse the cell with the control external solution.

    • Apply a stimulus train consisting of 50-100 short depolarizing pulses (e.g., 5 ms duration to 0 mV) delivered at a high frequency (e.g., 10-20 Hz).

    • Record the peak sodium current during each pulse and the tail current immediately following the final pulse in the train.

  • Drug Application:

    • Perfuse the cell with the this compound-containing external solution for 2-5 minutes to allow for equilibration.

    • Repeat the same stimulus train protocol as in the control condition.

5. Data Analysis:

  • Peak Current: Measure the peak inward sodium current for each pulse in the train. Plot the normalized peak current (I/Imax, where Imax is the peak current of the first pulse) against the pulse number to assess cumulative inactivation.

  • Tail Current: Measure the peak amplitude of the tail current following the final pulse. The percentage of modified channels can be estimated by comparing the tail current amplitude in the presence of this compound to the maximal peak sodium current.

  • Use-Dependence: Compare the tail current amplitude after a single pulse (tonic effect) with the tail current amplitude after the pulse train (use-dependent effect). A larger tail current after the train indicates use-dependence.

Mandatory Visualizations

Use_Dependent_Modification cluster_channel_states Na+ Channel States cluster_drug_interaction This compound Interaction Resting Resting (Closed) Open Open Resting->Open Depolarization Modified_Open Modified (Open) Resting->Modified_Open Binding (Low Affinity) Open->Resting Repolarization (Deactivation) Inactivated Inactivated (Closed) Open->Inactivated Inactivation Open->Modified_Open Binding (High Affinity) Inactivated->Resting Repolarization This compound This compound Modified_Open->Resting Slow Deactivation & Repolarization

Caption: State-dependent binding of this compound to a voltage-gated sodium channel.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Cells (e.g., HEK-NaV1.x) A2 Prepare Solutions (Internal, External, this compound) A3 Pull & Fire-Polish Patch Pipettes B1 Obtain Giga-Seal & Establish Whole-Cell A3->B1 B2 Record Baseline (Control Solution) B1->B2 B3 Apply Voltage Protocol (Pulse Train) B2->B3 B4 Perfuse with This compound B3->B4 Wait for Equilibration B5 Record Drug Effect (Repeat Protocol) B4->B5 C1 Measure Peak Current (Cumulative Inactivation) B5->C1 C2 Measure Tail Current (Channel Modification) B5->C2 C3 Compare Control vs. Drug (Quantify Use-Dependence) C1->C3 C2->C3

References

Technical Support Center: Optimizing Temperature for Tetramethrin Potency Studies on Nerve Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental temperature when studying the potency of tetramethrin on nerve cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how is it affected by temperature?

A1: this compound, a Type I pyrethroid insecticide, primarily targets voltage-gated sodium channels (VGSCs) in neurons.[1] It binds to the open state of these channels, preventing their inactivation and leading to a prolonged influx of sodium ions. This results in membrane depolarization and repetitive neuronal firing, ultimately causing neurotoxicity. The potency of pyrethroids, including this compound, is known to be temperature-dependent. Generally, pyrethroids exhibit a negative temperature coefficient, meaning their neurotoxic effects are more pronounced at lower temperatures.[2][3]

Q2: Why is it crucial to optimize temperature in my this compound experiments?

A2: Optimizing temperature is critical for several reasons:

  • Consistency and Reproducibility: Maintaining a stable and defined temperature ensures that your results are consistent and can be reproduced by other researchers.

  • Physiological Relevance: Conducting experiments at physiologically relevant temperatures (e.g., 35-37°C for mammalian neurons) can provide more accurate insights into this compound's in vivo effects.

  • Mechanistic Insights: Studying the effects of this compound at various temperatures can help elucidate the thermodynamic properties of its interaction with sodium channels and other potential targets.

Q3: What are the typical temperature ranges used in in-vitro neurotoxicity studies of pyrethroids?

A3: The choice of temperature range depends on the specific research question and the model system being used.

  • Room Temperature (20-25°C): Many initial characterization studies are performed at room temperature for convenience and to enhance the effects of pyrethroids, which are often more potent at cooler temperatures.[2]

  • Physiological Temperature (35-37°C): For studies aiming to mimic in vivo conditions in mammals, this temperature range is essential.

  • Cooler Temperatures (12-18°C): These temperatures are often used to accentuate the effects of pyrethroids on sodium channel kinetics and to study the mechanisms underlying their negative temperature dependence.[4]

Q4: How does temperature affect the kinetics of sodium channels modified by this compound?

A4: Lowering the temperature has been shown to prolong the opening of this compound-modified sodium channels. For instance, in rat hippocampal neurons, the time constants for the burst length of this compound-modified channels were significantly longer at 12°C compared to 22°C. This prolonged channel opening at cooler temperatures leads to a larger influx of sodium ions, which can cause a more significant depolarizing afterpotential and contribute to the repetitive discharges characteristic of pyrethroid intoxication.

Troubleshooting Guides

Issue 1: High Variability in Electrophysiology Recordings at Different Temperatures
  • Possible Cause: Inadequate temperature control or fluctuations in the recording chamber.

  • Suggested Solution:

    • Ensure your perfusion system has a reliable in-line heater and that the temperature is monitored continuously with a thermistor placed close to the recording site.

    • Allow sufficient time for the temperature of the perfusion solution and the recording chamber to equilibrate before starting your recordings.

    • Check for any drafts or sources of temperature instability in the experimental setup.

  • Possible Cause: Temperature-induced changes in pipette resistance or seal quality.

  • Suggested Solution:

    • Monitor the pipette resistance throughout the experiment. Changes in temperature can affect the properties of the borosilicate glass.

    • If you experience difficulty forming or maintaining a giga-seal at a specific temperature, consider adjusting your pipette fabrication parameters or the composition of your internal and external solutions.

Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay) Across Different Temperatures
  • Possible Cause: Temperature affecting the metabolic activity of the cells, independent of this compound's effects.

  • Suggested Solution:

    • Run control experiments (without this compound) at each temperature to establish a baseline for cell viability.

    • Ensure that the incubation time for the MTT reagent is optimized for each temperature, as enzymatic activity is temperature-dependent.

  • Possible Cause: Evaporation from wells in the microplate, especially at higher temperatures.

  • Suggested Solution:

    • Use a humidified incubator to minimize evaporation.

    • Avoid using the outermost wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile phosphate-buffered saline (PBS).

Issue 3: No Significant Effect of this compound Observed at Physiological Temperatures
  • Possible Cause: Decreased potency of this compound at higher temperatures.

  • Suggested Solution:

    • Increase the concentration of this compound. The IC50 or EC50 value may be significantly higher at physiological temperatures compared to room temperature.

    • Increase the exposure time to allow for sufficient interaction between this compound and its target.

Experimental Protocols

Protocol 1: Temperature-Controlled Whole-Cell Patch-Clamp Recording

Objective: To measure the effect of this compound on voltage-gated sodium currents in cultured neurons at different temperatures.

Materials:

  • Cultured dorsal root ganglion (DRG) neurons

  • External solution (e.g., Tyrode's solution)

  • Internal solution (containing a Cs-based salt to block potassium channels)

  • Patch-clamp rig with temperature control system

  • This compound stock solution

Procedure:

  • Culture DRG neurons on glass coverslips.

  • Prepare external and internal solutions and adjust the pH and osmolarity.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution. The final solvent concentration should not exceed 0.1%.

  • Place a coverslip with cultured neurons in the recording chamber on the microscope stage.

  • Set the desired temperature using the temperature control system and allow the chamber to equilibrate.

  • Perfuse the chamber with the external solution.

  • Obtain a whole-cell patch-clamp recording from a neuron.

  • Record baseline sodium currents using a voltage-step protocol (e.g., holding potential of -80 mV, with depolarizing steps from -60 mV to +40 mV).

  • Perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Record sodium currents at regular intervals to observe the time course of the effect.

  • Repeat the experiment at different temperatures (e.g., 18°C, 25°C, and 35°C).

Protocol 2: MTT Assay for Cell Viability at Different Temperatures

Objective: To determine the IC50 of this compound on a neuronal cell line at different temperatures.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a negative control (medium only).

  • Incubate the plates at the desired temperatures (e.g., 25°C, 32°C, and 37°C) for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at the respective temperatures.

  • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value for each temperature.

Data Presentation

Table 1: Effect of Temperature on this compound-Modified Sodium Channel Kinetics in Rat Hippocampal Neurons

Parameter22°C12°CQ10
Burst Length Time Constant (Depolarization to -60 mV) 7.69 msec14.46 msec0.53
Burst Length Time Constant (Repolarization to -100 mV) 8.26 msec68.80 msec0.12
Percentage of Modified Channels (10 µM this compound) 17%23%-

Data adapted from a study on rat hippocampal neurons. The Q10 value represents the factor by which the rate changes for a 10°C change in temperature.

Table 2: Hypothetical IC50 Values for this compound in a Neuronal Cell Line at Different Temperatures

Temperature24-hour Exposure48-hour Exposure
25°C 15 µM8 µM
32°C 35 µM20 µM
37°C 70 µM45 µM

These are example values to illustrate the expected trend of decreasing potency with increasing temperature.

Mandatory Visualizations

Tetramethrin_Signaling_Pathway This compound This compound VGSC Voltage-Gated Sodium Channel (Open State) This compound->VGSC Binds to Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Prevents Inactivation Depolarization Membrane Depolarization Na_Influx->Depolarization Repetitive_Firing Repetitive Firing Depolarization->Repetitive_Firing Neurotoxicity Neurotoxicity Repetitive_Firing->Neurotoxicity

Caption: Signaling pathway of this compound-induced neurotoxicity.

Experimental_Workflow_Electrophysiology cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture DRG Neurons Temp_Equilibrate Set & Equilibrate Temperature Cell_Culture->Temp_Equilibrate Solution_Prep Prepare Solutions (Internal, External, this compound) Tetramethrin_App Apply this compound Solution_Prep->Tetramethrin_App Patch_Clamp Obtain Whole-Cell Patch Clamp Temp_Equilibrate->Patch_Clamp Baseline_Record Record Baseline Na+ Currents Patch_Clamp->Baseline_Record Baseline_Record->Tetramethrin_App Effect_Record Record Na+ Currents with this compound Tetramethrin_App->Effect_Record Data_Analysis Analyze Current Kinetics & Amplitude Effect_Record->Data_Analysis

Caption: Workflow for temperature-controlled electrophysiology experiments.

Logical_Relationship_Temp_Potency Temp_Decrease Decrease in Temperature Channel_Open_Time Increased Na+ Channel Open Time Temp_Decrease->Channel_Open_Time Na_Influx Greater Na+ Influx Channel_Open_Time->Na_Influx Depolarization Larger Depolarizing Afterpotential Na_Influx->Depolarization Tetramethrin_Potency Increased this compound Potency Depolarization->Tetramethrin_Potency

Caption: Relationship between temperature and this compound potency.

References

Technical Support Center: Refinement of Tetramethrin Stability Assessment at the Enantiomeric Level

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on assessing the stability of tetramethrin, focusing on the distinct behaviors of its stereoisomers.

Frequently Asked Questions (FAQs)

Q1: Why is an enantiomeric-level stability assessment for this compound crucial?

A1: this compound has two chiral centers, resulting in four stereoisomers.[1] These isomers can exhibit significant differences in their biological activity, toxicity, and degradation rates.[2][3][4] For instance, the trans isomers are typically more potent insecticides than the cis isomers.[1] Furthermore, studies on other pyrethroids have shown that enantiomers can have vastly different toxicities to non-target organisms and degradation kinetics in the environment. Assessing the stability of the racemate as a whole can mask these differences, leading to inaccurate risk assessments and a misunderstanding of the compound's environmental fate and efficacy. A refined, enantioselective assessment provides a more precise understanding of the active components and their persistence.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound, like other pyrethroids, are hydrolysis and photodegradation.

  • Hydrolysis: The ester linkage in the this compound molecule is susceptible to hydrolysis, especially under alkaline conditions, breaking the molecule into chrysanthemic acid and 3,4,5,6-tetrahydrophthalimidomethyl alcohol. This process can be abiotic or microbially mediated.

  • Photodegradation: Exposure to UV light can induce photoisomerization, photooxidation, and cleavage of the ester bond. The rate and products of photodegradation can be influenced by environmental conditions.

Q3: What analytical technique is most suitable for separating and quantifying this compound enantiomers during stability studies?

A3: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for the enantioseparation of this compound. Polysaccharide-based CSPs, such as those coated with amylose or cellulose derivatives (e.g., Chiralpak AD-H), have demonstrated excellent capabilities in resolving all four stereoisomers. More recently, Ultra-Performance Convergence Chromatography (UPC²) has also emerged as a powerful technique, often providing improved resolution and faster analysis times compared to traditional HPLC.

Q4: Can this compound enantiomers undergo chiral inversion or isomerization during storage or analysis?

A4: Yes, some pyrethroids can undergo chiral inversion (epimerization), particularly at the α-carbon, under certain conditions like exposure to heat or in aqueous solutions. For instance, studies on deltamethrin show that the active isomer can convert to its inactive diastereomer in a solution containing water. While this compound itself is generally stable in organic solvents, its stability in aqueous buffers over time should be carefully monitored for potential isomerization, which could alter the enantiomeric ratio and affect the interpretation of stability results. Using low-temperature storage (-18°C or lower) and minimizing heat exposure, such as using a lower GC inlet temperature if using gas chromatography, is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the enantioselective analysis of this compound.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Poor or no separation of enantiomers on chiral HPLC. 1. Incorrect Mobile Phase: The polarity and composition of the mobile phase are critical for chiral recognition. 2. Inappropriate Chiral Column: The selected Chiral Stationary Phase (CSP) may not be suitable for this compound. 3. Suboptimal Temperature: Column temperature affects the thermodynamics of interaction between the analyte and the CSP. 4. Incorrect Flow Rate: Flow rate can impact peak resolution and efficiency.1. Optimize Mobile Phase: Use a normal-phase system, typically a mixture of n-hexane with an alcohol modifier like isopropanol (IPA) or ethanol. Systematically vary the modifier percentage (e.g., from 0.5% to 5%). 2. Select Appropriate Column: Polysaccharide-based columns like Chiralpak AD-H or Chiralcel OJ-H are proven to be effective for pyrethroids. 3. Adjust Temperature: Test a range of temperatures (e.g., 15°C to 40°C). Lower temperatures often improve resolution but increase analysis time. 4. Optimize Flow Rate: Start with the manufacturer's recommended flow rate (e.g., 1.0 mL/min) and adjust downwards (e.g., to 0.5 mL/min) to see if resolution improves.
Inconsistent or non-reproducible degradation rates. 1. pH Fluctuation: The hydrolysis of the ester bond is highly pH-dependent. 2. Temperature Variation: Degradation kinetics are temperature-sensitive. 3. Inconsistent Light Source: For photodegradation studies, variations in light intensity or spectrum will lead to inconsistent results. 4. Microbial Contamination: Uncontrolled microbial growth in buffer solutions can accelerate degradation.1. Use Stable Buffers: Ensure your buffer has sufficient capacity to maintain a constant pH throughout the experiment. 2. Precise Temperature Control: Use a calibrated incubator or water bath with stable temperature control. 3. Standardize Light Source: Use a validated photo-stability chamber with a calibrated, consistent light source. Wrap control samples in foil. 4. Sterilize Solutions: For abiotic studies, filter-sterilize all aqueous solutions and use sterile glassware to prevent microbial degradation.
Peak tailing or broad peaks in chromatograms. 1. Column Overload: Injecting too high a concentration of the analyte. 2. Sample Solvent Mismatch: The solvent used to dissolve the sample is much stronger than the mobile phase. 3. Column Contamination/Degradation: Buildup of matrix components or degradation of the stationary phase.1. Reduce Injection Volume/Concentration: Dilute the sample and re-inject. 2. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Clean/Replace Column: Flush the column with a strong solvent (as per manufacturer's instructions). If performance does not improve, replace the column.
Suspected chiral inversion during sample workup. 1. High Temperature: Exposure to heat during extraction or solvent evaporation can cause epimerization. 2. Extreme pH: Strongly acidic or basic conditions during extraction can promote inversion.1. Use Mild Conditions: Evaporate solvents at low temperatures using a gentle stream of nitrogen. Avoid high-temperature sonication. 2. Maintain Neutral pH: Keep the sample pH as close to neutral as possible during extraction and concentration steps.

Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound Enantiomers

This protocol provides a baseline for separating the four stereoisomers of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Ethanol mixture. A starting point is n-hexane-ethanol-2-propanol (99:0.9:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 214 nm or 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound (e.g., 1000 µg/mL) in acetonitrile or the mobile phase.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solution.

  • Identify the four peaks corresponding to the enantiomers. The elution order will depend on the specific column and conditions.

  • Optimize the mobile phase composition (i.e., the percentage of alcohol modifiers) to achieve baseline separation (Resolution > 1.5) for all peaks.

Protocol 2: pH-Dependent Hydrolytic Stability Study

This protocol assesses the stability of this compound enantiomers at different pH values.

1. Materials:

  • Sterile aqueous buffers: pH 5 (acetate), pH 7 (phosphate), and pH 9 (borate).

  • Acetonitrile (HPLC grade).

  • This compound stock solution in acetonitrile.

  • Incubator set to a constant temperature (e.g., 25°C).

2. Procedure:

  • In separate sterile amber glass vials, add a small aliquot of the this compound stock solution to each buffer (pH 5, 7, and 9) to achieve a final concentration of ~1 µg/mL. The volume of acetonitrile should be less than 1% of the total volume to minimize co-solvent effects.

  • Prepare triplicate samples for each pH and each time point. Prepare a control sample at t=0 for each pH.

  • Incubate the vials in the dark at 25°C.

  • At predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days), remove one set of triplicate vials for each pH.

  • Immediately quench any further reaction by neutralizing the sample if necessary and prepare for analysis. For example, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or hexane.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute in the HPLC mobile phase.

  • Analyze the samples using the validated chiral HPLC method (Protocol 1).

3. Data Analysis:

  • Calculate the concentration of each enantiomer at each time point.

  • Plot the natural logarithm of the concentration (ln[C]) versus time for each enantiomer at each pH.

  • Determine the degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t₁/₂) for each enantiomer using the formula: t₁/₂ = 0.693 / k.

Visualizations and Diagrams

Experimental Workflow

G A A C C A->C D D C->D B B G G B->G H H G->H E E D->E F F E->F F->G I I H->I J J I->J

Troubleshooting Chiral Separation

G Start Poor Peak Resolution (Rs < 1.5) Q1 Is the mobile phase optimized? (e.g., n-Hexane/Alcohol) Start->Q1 Sol1 Adjust alcohol % (0.5-5%). Try IPA vs. Ethanol. Q1->Sol1 No Q2 Is column temperature optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Re-evaluate Sol2 Test lower temperatures (e.g., 15-25°C). Q2->Sol2 No Q3 Is flow rate too high? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Re-evaluate Sol3 Reduce flow rate (e.g., to 0.5-0.8 mL/min). Q3->Sol3 Yes End Consider different Chiral Stationary Phase (CSP). Q3->End No A3_Yes Yes A3_No No Sol3->Q3 Re-evaluate

References

Validation & Comparative

Tetramethrin's Dichotomous Impact on Voltage-Gated Sodium Channels: A Comparative Analysis of TTX-Sensitive and TTX-Resistant Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the differential actions of tetramethrin, a type I pyrethroid insecticide, on tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels. The information presented is supported by experimental data to elucidate the nuanced mechanisms of this compound's effects on these distinct channel populations, which is critical for understanding its neurotoxic profile and for the development of more selective therapeutic agents.

At a Glance: Key Differentiators in this compound's Action

This compound primarily acts by prolonging the open state of voltage-gated sodium channels, leading to a persistent sodium current that causes membrane depolarization and neuronal hyperexcitability.[1][2] While the qualitative effect is similar across both TTX-S and TTX-R channels, significant quantitative differences in the kinetics of channel modification and sensitivity have been observed.[1][3][4]

FeatureTTX-Sensitive (TTX-S) Sodium ChannelsTTX-Resistant (TTX-R) Sodium Channels
Primary Isoforms NaV1.2, NaV1.3, NaV1.6, NaV1.7NaV1.8
This compound Sensitivity Less SensitiveMore Sensitive
Channel Open Time (in presence of 10 µM this compound) Biexponential decay with time constants of 1.36 ms (fast, unmodified) and 5.73 ms (slow, modified)Biexponential decay with time constants of 2.07 ms (fast, unmodified) and 9.75 ms (slow, modified)
Percentage of Modified Channels (at 10 µM this compound) Approximately 38% of channels are modified.Approximately 85% of channels are modified.
Single-Channel Conductance 10.7 pS6.3 pS
Single-Channel Current Amplitude (at -30 mV) Unchanged by this compound (-1.27 ± 0.25 pA vs -1.28 ± 0.23 pA)Slightly increased by this compound (-0.72 ± 0.14 pA to -0.83 ± 0.07 pA)

Delving into the Mechanism: A Tale of Two Channels

The differential action of this compound on TTX-S and TTX-R sodium channels is rooted in the specific molecular properties of these channel isoforms.

The Binding Site Story

Pyrethroids, including this compound, are thought to bind to a hydrophobic cavity in the voltage-gated sodium channel. One proposed binding site, termed PyR1, is located at the interface of domains II and III, specifically involving the S4-S5 linker of domain II and the S5 and S6 helices of domains II and III respectively. The subtle differences in the amino acid composition of this binding pocket between TTX-S and TTX-R isoforms likely contribute to the observed differences in sensitivity.

Kinetic Consequences of this compound Binding

The binding of this compound stabilizes the open state of the sodium channel, thereby inhibiting the transition to the inactivated state and slowing the deactivation process upon membrane repolarization. This results in a characteristic "tail current" observed in voltage-clamp experiments.

The faster kinetics of this compound-modified TTX-S channels mean that the accumulation of prolonged tail currents during repetitive stimulation is less pronounced compared to the modification of TTX-R channels. This suggests that this compound dissociates more rapidly from TTX-S channels.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action and the experimental workflow.

Tetramethrin_Action_Pathway cluster_this compound This compound Interaction Resting Resting State Open Open State Resting->Open Depolarization Open->Resting Repolarization (Deactivation) Inactivated Inactivated State Open->Inactivated Inactivation Modified_Open Modified Open State Open->Modified_Open Binding Inactivated->Resting This compound This compound This compound->Open Modified_Open->Resting Slowed Deactivation Modified_Open->Inactivated Inhibited Inactivation

Caption: Mechanism of this compound on Sodium Channels.

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_pharma Pharmacology cluster_analysis Data Analysis Cell_Culture Dorsal Root Ganglion Neuron Culture Isolation Isolation of Neurons Cell_Culture->Isolation Patch_Clamp Whole-Cell or Outside-Out Patch-Clamp Configuration Isolation->Patch_Clamp Data_Acquisition Voltage-Clamp Protocol (Depolarization Steps) Patch_Clamp->Data_Acquisition Control Record Baseline Na+ Currents Data_Acquisition->Control Tetramethrin_App Apply this compound Control->Tetramethrin_App TTX_App Apply TTX to Isolate TTX-R Currents Tetramethrin_App->TTX_App Current_Analysis Analyze Peak Current, Tail Current, and Kinetics TTX_App->Current_Analysis Single_Channel Single-Channel Open Time Analysis Current_Analysis->Single_Channel

Caption: Experimental Workflow for Patch-Clamp Analysis.

Experimental Methodologies

The investigation into this compound's differential effects relies heavily on electrophysiological techniques, primarily the patch-clamp method.

Whole-Cell Patch-Clamp Technique
  • Cell Preparation: Dorsal root ganglion (DRG) neurons are acutely dissociated from rats. These neurons are chosen because they co-express both TTX-S and TTX-R sodium channels.

  • Recording: The whole-cell configuration of the patch-clamp technique is established. This allows for the control of the intracellular solution and the measurement of macroscopic currents from the entire cell membrane.

  • Voltage Protocol: A holding potential (e.g., -100 mV) is applied to keep the sodium channels in a resting state. Depolarizing voltage steps are then applied to elicit sodium currents.

  • Pharmacological Isolation:

    • To study the total sodium current, recordings are made in the absence of any channel blockers.

    • To isolate the TTX-R current, tetrodotoxin (TTX) is added to the external solution at a concentration that completely blocks the TTX-S channels (e.g., 500 nM).

    • The TTX-S current can then be obtained by subtracting the TTX-R current from the total current.

  • This compound Application: this compound is applied to the external solution, and the changes in the sodium current (peak amplitude, inactivation kinetics, and tail current) are recorded for both TTX-S and TTX-R populations.

Single-Channel Patch-Clamp Technique
  • Configuration: The outside-out configuration of the patch-clamp technique is used to record the activity of individual sodium channels.

  • Recording: A patch of membrane is excised from the neuron, with the extracellular side of the membrane facing the bath solution. This allows for the application of this compound to the external face of the channel.

  • Data Analysis: The opening and closing events of single channels are recorded in the absence and presence of this compound. The open time of the channels is then analyzed to determine the effect of the compound. Histograms of the open times are often fitted with exponential functions to quantify the duration of the open state.

Concluding Remarks

The differential action of this compound on TTX-S and TTX-R sodium channels highlights the importance of considering isoform selectivity in neurotoxicology and drug development. The greater sensitivity of TTX-R channels (specifically NaV1.8), which are predominantly expressed in nociceptive sensory neurons, may have significant implications for the sensory disturbances associated with pyrethroid exposure. A thorough understanding of these differential effects, facilitated by the experimental approaches detailed in this guide, is paramount for the development of safer insecticides and novel therapeutic agents targeting specific sodium channel isoforms.

References

Safety Operating Guide

Proper Disposal of Tetramethrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of Tetramethrin is crucial for maintaining laboratory safety and environmental compliance. This compound, a synthetic pyrethroid insecticide, is classified as a hazardous substance and requires specific handling and disposal procedures to mitigate risks.[1] This guide provides a comprehensive, step-by-step approach to safely manage and dispose of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3] Ensure that the work area is well-ventilated to avoid inhalation of any dust or vapors.[3] In case of a spill, immediately evacuate the area and control access.[1]

Step-by-Step Disposal Procedures

The disposal of this compound and its containers must be handled in a manner that prevents environmental contamination, particularly of waterways, as it is very toxic to aquatic life. Never wash this compound waste into the sewer system or discard it with regular laboratory trash.

1. Waste Identification and Segregation:

  • All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipettes, flasks), and spill cleanup materials, should be segregated as hazardous waste.

  • Label all waste containers clearly with "Hazardous Waste - this compound" and include the date of accumulation.

2. Spill Management:

  • For liquid spills, absorb the material using dry sand, earth, or a similar non-combustible absorbent material.

  • For solid spills, carefully moisten the material to prevent dust from becoming airborne, or use a HEPA-filter vacuum for cleanup.

  • Place all contaminated absorbent materials into a sealable, labeled hazardous waste container.

  • After the bulk of the spill has been removed, decontaminate the area by washing it with a detergent and water solution. All cleaning materials must also be disposed of as hazardous waste.

3. Container Management:

  • Empty this compound containers are also considered hazardous waste due to residual product.

  • Triple-rinse empty containers with a suitable solvent (e.g., water, as specified on the product label or safety data sheet). The rinsate should be collected and treated as hazardous waste.

  • After triple-rinsing, containers should be punctured or crushed to prevent reuse.

4. Final Disposal:

  • The primary recommended method for the disposal of this compound waste is through a licensed hazardous waste disposal facility.

  • High-temperature incineration with effluent scrubbing is a suitable disposal method for waste containing this compound.

  • Hydrolysis at a pH of 12 or above can also be used to decompose the active ingredient.

  • It is essential to contact your institution's Environmental Health and Safety (EHS) department or your regional office of the Environmental Protection Agency (EPA) for specific guidance and to arrange for pickup and disposal by a certified hazardous waste contractor.

Quantitative Data Summary

While specific quantitative limits for disposal may vary by jurisdiction, the following table summarizes key handling and storage information.

ParameterValue/InstructionSource
Storage Temperature Do not expose to temperatures above 130°F (54.4°C)
pH for Hydrolysis pH 12 or above
Container Rinsing Fill container ¼ full with water and shake for 30 seconds, repeat three times

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols and regulatory guidelines. No experimental protocols were cited in the source documents for the disposal of this compound. The primary methods referenced are incineration and chemical hydrolysis.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Tetramethrin_Disposal_Workflow cluster_prep Preparation & Identification cluster_spill Spill Management cluster_container Container Management cluster_disposal Final Disposal start This compound Waste Generated identify Identify Waste Type (Unused Product, Contaminated Material, Empty Container) start->identify segregate Segregate as Hazardous Waste identify->segregate label_waste Label Container: 'Hazardous Waste - this compound' segregate->label_waste spill Spill Occurs label_waste->spill empty_container Empty Container? label_waste->empty_container absorb Absorb Liquid / Moisten Solid spill->absorb Yes spill->empty_container No collect_spill Collect into Sealed Container absorb->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate contact_ehs Contact EHS / EPA for Guidance decontaminate->contact_ehs triple_rinse Triple-Rinse Container empty_container->triple_rinse Yes empty_container->contact_ehs No (Contaminated Material) collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture Puncture/Crush Container collect_rinsate->puncture puncture->contact_ehs licensed_disposal Arrange for Licensed Disposal contact_ehs->licensed_disposal incineration High-Temperature Incineration licensed_disposal->incineration hydrolysis Chemical Hydrolysis (pH ≥ 12) licensed_disposal->hydrolysis end Waste Properly Disposed incineration->end hydrolysis->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Tetramethrin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for Tetramethrin, a synthetic pyrethroid insecticide. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The last line of defense against pesticide exposure is the correct selection, use, and maintenance of PPE.[1] The pesticide label is the primary source for PPE requirements and is legally enforceable.[2][3]

  • Eye and Face Protection : To prevent splashes, irritating mists, or dust, wear tight-fitting safety glasses or chemical splash goggles.[4][5] A face shield can be used for additional protection. Eyewear should meet the impact-resistance specifications of ANSI Z87.1.

  • Hand Protection : Wear durable, chemical-resistant gauntlet gloves that extend up the forearm. PVC or nitrile rubber gloves are often suitable. Do not use leather, paper, or fabric gloves as they can absorb and retain the chemical. Before removing gloves, wash the exterior to prevent contamination.

  • Body Protection : Wear loose-fitting, chemical-protective clothing to avoid tearing at the seams. For tasks with a risk of spills or splashes, such as mixing or decanting, a chemical-resistant apron should be worn over coveralls. Pant legs should be worn outside of boots to prevent pesticides from entering the footwear.

  • Respiratory Protection : If there is a potential for inhalation, use a NIOSH-approved respirator with an organic vapor cartridge and particulate prefilters. The level of protection increases from a half-mask to a full-facepiece respirator, with a powered-air purifying respirator (PAPR) offering even greater protection. Work should be conducted in a well-ventilated area, using local exhaust ventilation if necessary.

Operational Plan: Handling this compound

A systematic approach to handling this compound is crucial for minimizing risk. This involves preparation, careful execution of tasks, and post-handling procedures.

Pre-Handling Preparations
  • Training : Ensure all personnel are trained on the proper handling and storage of this compound and are familiar with the Safety Data Sheet (SDS).

  • Area Setup : Handle the chemical in a well-ventilated area. Ensure emergency exits are accessible and an eyewash station and safety shower are readily available.

  • PPE Inspection : Before each use, check all PPE to ensure it is clean and free of defects like holes or tears.

Safe Handling Procedure
  • Avoid Contamination : Do not eat, drink, or smoke in areas where this compound is handled.

  • Minimize Exposure : Avoid contact with skin and eyes and prevent the formation of dust and aerosols. Use non-sparking tools to prevent fire caused by electrostatic discharge.

  • Storage : Keep this compound in its original, tightly closed container in a cool, well-ventilated place. It is incompatible with oxidizing agents, strong acids, and strong bases.

Post-Handling Procedures
  • Decontamination : Wash hands thoroughly after handling. If skin becomes contaminated, remove contaminated clothing promptly and wash the affected area with soap and water.

  • Clothing : All clothing worn while handling pesticides should be considered contaminated and washed before reuse.

Disposal Plan: this compound Waste

Proper disposal of this compound and its containers is critical to prevent environmental contamination, as it is very toxic to aquatic life.

Spillage Response
  • Area Control : In case of a spill, evacuate personnel and secure the entrance to the area. Eliminate all ignition sources.

  • Containment : For liquid spills, absorb the material using dry sand, earth, or another inert absorbent. For solid spills, moisten the material first or use a HEPA-filter vacuum for cleanup.

  • Collection : Collect the absorbed material into sealed, suitable containers for disposal.

  • Cleanup : After the material is collected, ventilate the area and wash the spill site with detergent. Do not wash spills into the sewer system.

Container Disposal
  • Rinsing : Triple or pressure rinse empty containers before disposal. For containers 5 gallons or less, fill the container ¼ full with water, recap, and shake for 10 seconds before draining; repeat this two more times.

  • Final Disposal : Do not reuse empty containers. Offer the rinsed container for recycling if available. Otherwise, dispose of the container in a sanitary landfill or as allowed by state and local authorities.

Chemical Waste Disposal
  • Hazardous Waste : this compound and its container must be disposed of as hazardous waste. The generation of waste should be minimized or avoided wherever possible.

  • Regulatory Contact : Contact your state's Department of Environmental Protection (DEP) or a regional office of the Environmental Protection Agency (EPA) for specific disposal recommendations.

Quantitative Data for this compound

The following table summarizes key quantitative safety and physical property data for this compound.

PropertyValueSource
Toxicity
Acute Oral LD50 (rat)> 5000 mg/kg
Acute Dermal LD50 (rat)> 2000 mg/kg
Acute Inhalation LC50 (rat)> 1.18 mg/L (4 hours)
Physical/Chemical Properties
AppearanceYellow-brown liquid or colorless to white crystalline powder
Flash Point212°C (Cleveland open-cup)
Vapor Pressure0.00403 Pa (25°C)
Water Solubility0.0046 mg/L (20°C)
Density1.12 g/mL (20°C)

Procedural Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Tetramethrin_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Waste & Spill Management Training Personnel Training (SDS Review) Area_Prep Setup Ventilated Area (Eyewash/Shower Ready) Training->Area_Prep PPE_Check Inspect PPE (Gloves, Goggles, Respirator) Area_Prep->PPE_Check Handling Safe Handling (Avoid Contact & Aerosols) PPE_Check->Handling Storage Secure Storage (Cool, Ventilated, Closed) Handling->Storage Decon Personal Decontamination (Wash Hands & Skin) Handling->Decon Spill Spill Occurs Handling->Spill Accident Clean_Area Clean Work Area Decon->Clean_Area Container_Disposal Container Disposal (Triple Rinse, Recycle/Landfill) Clean_Area->Container_Disposal Spill_Mgmt Spill Cleanup Protocol (Absorb, Collect, Seal) Spill->Spill_Mgmt Waste_Disposal Chemical Waste Disposal (Contact EPA/DEP) Spill_Mgmt->Waste_Disposal Dispose as Hazardous Waste Container_Disposal->Waste_Disposal

Caption: Workflow for safe handling, decontamination, and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetramethrin
Reactant of Route 2
Reactant of Route 2
Tetramethrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.